Product packaging for 5-Methyl-2-(1-pyrrolidinyl)aniline(Cat. No.:CAS No. 91429-70-8)

5-Methyl-2-(1-pyrrolidinyl)aniline

Cat. No.: B1318566
CAS No.: 91429-70-8
M. Wt: 176.26 g/mol
InChI Key: AWUZKEGYCANZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-2-(1-pyrrolidinyl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1318566 5-Methyl-2-(1-pyrrolidinyl)aniline CAS No. 91429-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZKEGYCANZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-(1-pyrrolidinyl)aniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Methyl-2-(1-pyrrolidinyl)aniline. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide leverages data from its constituent parts and closely related analogues to provide well-founded estimations of its characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is an aromatic amine characterized by a toluidine core substituted with a pyrrolidine ring at the second position. This structure suggests its potential utility as a scaffold in medicinal chemistry and materials science.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 5-methyl-2-(pyrrolidin-1-yl)aniline-
Molecular Formula C₁₁H₁₆N₂[1][2]
SMILES CC1=CC(=C(C=C1)N2CCCC2)N-
InChI InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3-
CAS Number Not assigned[3]

Physicochemical Properties

Table 2: Calculated and Estimated Physicochemical Properties

PropertyThis compound2-(1-pyrrolidinyl)aniline (Analogue)Data Type
Molecular Weight 176.26 g/mol [1][2]162.23 g/mol [4]Calculated
Monoisotopic Mass 176.1313 Da162.1157 Da[4]Calculated
XLogP3 2.21.9[4]Predicted
Hydrogen Bond Donor Count 11[4]Calculated
Hydrogen Bond Acceptor Count 22[4]Calculated
Topological Polar Surface Area 29.3 Ų29.3 Ų[4]Calculated
Influence of the Methyl Group

The addition of a methyl group to an aniline structure generally influences its physical properties. By comparing aniline and p-toluidine, we can infer the likely effects on this compound.

Table 3: Comparison of Aniline and p-Toluidine Physical Properties

PropertyAnilinep-Toluidine (p-Methylaniline)
Melting Point -6 °C43 °C[5]
Boiling Point 184 °C200 °C[5]
Density 1.02 g/cm³1.05 g/cm³[5]

Based on this comparison, it is expected that this compound will have a higher melting point, boiling point, and density than its unmethylated counterpart, 2-(1-pyrrolidinyl)aniline. The methyl group, being electron-donating, is also expected to increase the basicity of the aniline nitrogen.[1][6][7]

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern would lead to distinct splitting patterns.

  • Pyrrolidine Protons: Two sets of methylene protons on the pyrrolidine ring, likely appearing as multiplets in the range of 1.8-3.5 ppm.

  • Methyl Protons: A singlet corresponding to the methyl group protons, expected around 2.2-2.4 ppm.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with carbons attached to nitrogen appearing more downfield.

  • Pyrrolidine Carbons: Two signals for the methylene carbons of the pyrrolidine ring.

  • Methyl Carbon: A signal in the aliphatic region for the methyl group carbon.

Infrared (IR) Spectroscopy
  • N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak at m/z = 176, consistent with the nitrogen rule.

  • Fragmentation: Common fragmentation patterns would involve the loss of fragments from the pyrrolidine ring and potentially the methyl group.

Experimental Protocols: Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl pyrrolidines. A common approach is the reductive condensation of an aniline with a suitable precursor to the pyrrolidine ring.

One such general method involves the reaction of an aniline with 2,5-dimethoxytetrahydrofuran in an acidic aqueous medium with a reducing agent like sodium borohydride.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from 4-methyl-2-nitroaniline, a common starting material.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 4-Methyl-2-nitroaniline B Reduction (e.g., H₂, Pd/C or Sn/HCl) A->B C 4-Methyl-1,2-phenylenediamine B->C D 4-Methyl-1,2-phenylenediamine E Reaction with 1,4-Dihalobutane (e.g., 1,4-dibromobutane) D->E F This compound E->F

Proposed two-step synthesis of this compound.

An alternative one-step approach could involve the direct reaction of 3-amino-4-methylaniline with 1,4-dibromobutane. The choice of synthetic route would depend on the availability of starting materials and the desired purity of the final product.

Potential Applications and Logical Relationships in Drug Discovery

While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The pyrrolidine ring is a common feature in many pharmaceuticals, and substituted anilines are versatile intermediates in drug synthesis.

The logical relationship for its potential use in a drug discovery workflow is outlined below.

G A Compound Synthesis (this compound) B High-Throughput Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E Preclinical Development D->E

Role of this compound in a drug discovery pipeline.

This compound could serve as a starting point or a member of a compound library for screening against various biological targets. Its physicochemical properties, such as its predicted XLogP3 of 2.2, suggest a moderate lipophilicity that is often favorable for drug candidates. Further research would be required to determine its specific biological activities and potential therapeutic applications.

References

Synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. Two primary synthetic pathways are detailed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This document includes in-depth experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the efficient and reproducible synthesis of the target compound.

Introduction

This compound is an aromatic amine containing a pyrrolidine moiety. This structural motif is of significant interest in drug discovery and development due to its presence in various biologically active compounds. The pyrrolidine ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and receptor binding affinity. A robust and scalable synthetic route is therefore crucial for the exploration of new chemical entities based on this scaffold.

This guide outlines two effective methods for the synthesis of this compound, starting from readily available precursors.

Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The primary and often preferred method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a halo-substituted aniline with pyrrolidine. The presence of an activating group on the aromatic ring is not strictly necessary, but the choice of the halogen is critical, with fluorine being the most effective leaving group for this type of transformation.[1]

The proposed synthesis commences with 2-fluoro-5-methylaniline as the starting material.

Overall Reaction

G reactant1 2-Fluoro-5-methylaniline conditions Base (e.g., K2CO3) Solvent (e.g., DMSO, NMP) Heat reactant1->conditions reactant2 Pyrrolidine reactant2->conditions product This compound conditions->product

Figure 1: SNAr Synthesis Pathway.
Experimental Protocol

Materials:

  • 2-Fluoro-5-methylaniline

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-fluoro-5-methylaniline (1.0 eq) in DMSO or NMP, add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq).

  • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data
ParameterValue
Reactants
2-Fluoro-5-methylaniline1.0 eq
Pyrrolidine1.5 eq
BaseK2CO3 (2.0 eq)
Reaction Conditions
SolventDMSO or NMP
Temperature120-150 °C
Reaction Time12-24 h
Yield 70-85% (Reported for similar reactions)
Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophilic pyrrolidine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (fluoride) is subsequently eliminated, restoring the aromaticity of the ring.

G start 2-Fluoro-5-methylaniline + Pyrrolidine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product This compound + F- intermediate->product Elimination G reactant1 2-Chloro-5-methylaniline conditions Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reactant1->conditions reactant2 Pyrrolidine reactant2->conditions product This compound conditions->product G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination Amine Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Base Reductive Elimination->Pd(0) Product

References

Physical and chemical characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Identity and Physical Properties

This compound, a substituted aniline derivative, possesses a unique molecular architecture that imparts specific physicochemical characteristics. While comprehensive experimental data remains limited in publicly accessible literature, predicted values and data from analogous structures provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂PubChemLite[1]
Molecular Weight 176.26 g/mol CymitQuimica[2]
CAS Number 69131-64-2CymitQuimica[2]
Predicted XlogP 2.2PubChemLite[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Halo-5-methylaniline 2-Halo-5-methylaniline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Halo-5-methylaniline->Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Nucleophilic Aromatic Substitution Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Nucleophilic Aromatic Substitution Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Nucleophilic Aromatic Substitution Heat Heat Heat->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-5-methylaniline (1 equivalent), pyrrolidine (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activities and signaling pathways associated with this compound. However, the pyrrolidine and aniline moieties are present in numerous biologically active compounds, suggesting potential for this molecule in drug discovery. For instance, various pyrrolidine derivatives have been investigated for their potential as inhibitors of enzymes like dihydrofolate reductase.[3]

Future research could explore the following potential biological activities:

  • Enzyme Inhibition: Screening against various kinases, proteases, or other enzymes implicated in disease.

  • Receptor Binding: Investigating affinity for G-protein coupled receptors (GPCRs) or other cell surface receptors.

  • Antimicrobial Activity: Testing against a panel of bacterial and fungal strains.

  • Anticancer Activity: Evaluating cytotoxic effects on various cancer cell lines.

Illustrative Workflow for Biological Screening:

G Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Assays Active End End Hit_Identification->End Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound presents an intriguing scaffold for further investigation in the fields of medicinal chemistry and materials science. While current publicly available data is sparse, this technical guide provides a foundational understanding of its known properties and outlines potential avenues for future research. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents or functional materials. Further experimental work is necessary to fully elucidate the physical, chemical, and biological profile of this compound.

References

In-depth Technical Guide: 5-Methyl-2-(1-pyrrolidinyl)aniline (CAS 59194-21-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the properties of 5-Methyl-2-(1-pyrrolidinyl)aniline, CAS number 59194-21-7. However, a thorough and exhaustive search of publicly available scientific literature, chemical databases, and patent records has revealed a significant lack of detailed information for this specific compound. While the pyrrolidine and aniline moieties are common scaffolds in pharmacologically active molecules, data pertaining to the titled compound is scarce. This document summarizes the limited available information and highlights the general relevance of its structural components in drug discovery.

Chemical and Physical Properties

PropertyValueSource
CAS Number 59194-21-7Synquest Labs[1]
Molecular Formula C₁₁H₁₆N₂PubChemLite
Molecular Weight 176.26 g/mol PubChemLite
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

While some chemical suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, the actual spectra are not publicly accessible.[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general synthetic routes for related N-arylpyrrolidines often involve the Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions between an appropriately substituted aniline and a pyrrolidine derivative. Another potential route could be the nucleophilic aromatic substitution of a suitable precursor.

Without specific literature, a hypothetical synthetic workflow is presented below for illustrative purposes. It must be emphasized that this is a general representation and has not been experimentally validated for this specific compound.

hypothetical_synthesis reagent1 2-Bromo-4-methylaniline reaction reagent1->reaction reagent2 Pyrrolidine reagent2->reaction catalyst Pd Catalyst Ligand Base catalyst->reaction Buchwald-Hartwig Amination product This compound reaction->product

Caption: Hypothetical Buchwald-Hartwig amination for synthesis.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity of this compound. The searches for its involvement in any signaling pathways or its evaluation in any pharmacological studies did not yield any results for this specific molecule.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known to be a key component in a wide range of biologically active compounds, including anticancer, antibacterial, and CNS-active agents.[3] Similarly, the aniline moiety, while sometimes associated with toxicity, is also a fundamental building block in many approved drugs.[4] The combination of these two moieties in this compound suggests potential for biological activity, but this remains to be experimentally determined.

Given the absence of data, no signaling pathway diagrams can be generated for this compound.

Applications in Drug Development

Due to the lack of any reported biological activity or pharmacological studies, there are no known applications of this compound in drug development at present. The compound is listed by some chemical suppliers as a research chemical or organic intermediate.[5][6]

Conclusion

This compound (CAS 59194-21-7) is a chemical entity for which there is a significant dearth of publicly available scientific data. While its structural components, the pyrrolidine and aniline rings, are of great interest in medicinal chemistry and drug discovery, the specific properties and potential biological activities of this particular molecule remain unexplored in the public domain. This guide highlights the current information gap and underscores the need for experimental characterization to elucidate the potential of this compound for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Synthesis and Characterization of C11H16N2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of key isomers of the molecular formula C11H16N2. The focus is on providing detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant chemical and biological pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction to C11H16N2 Isomers

The molecular formula C11H16N2 represents several isomers with significant pharmacological interest. These compounds, primarily substituted piperazines, often exhibit activity at various receptors in the central nervous system. This guide will focus on four prominent isomers: 1-Benzylpiperazine (BZP), 2-Benzylpiperazine, 1-(2-Methylphenyl)piperazine (ortho-Methylphenylpiperazine, oMPP), and 1-(4-Methylphenyl)piperazine (para-Methylphenylpiperazine, pMPP).

1-Benzylpiperazine (BZP) is a well-characterized psychoactive substance known for its stimulant and euphoric effects, primarily acting as a serotonin receptor agonist.[1] Its synthesis and biological activity have been extensively studied.

2-Benzylpiperazine is a structural isomer of BZP, with the benzyl group attached to a carbon atom of the piperazine ring instead of a nitrogen atom. Its synthesis and pharmacological profile are less documented than those of BZP.

Methylphenylpiperazine isomers (oMPP and pMPP) are derivatives where a methylphenyl group is attached to a nitrogen atom of the piperazine ring. These compounds are also known to interact with monoamine neurotransmitter systems.[2][3]

Synthesis Protocols

This section provides detailed experimental protocols for the synthesis of the aforementioned C11H16N2 isomers.

Synthesis of 1-Benzylpiperazine (BZP)

A reliable method for the synthesis of 1-Benzylpiperazine involves the reaction of piperazine with benzyl chloride.[4]

Experimental Protocol:

  • Preparation of Piperazine Monohydrochloride Solution: In a 250-mL Erlenmeyer flask, a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol is warmed to 65°C. To this, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.

  • Reaction with Benzyl Chloride: While maintaining the temperature at 65°C, 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous swirling or stirring. The formation of a white precipitate of piperazine dihydrochloride is observed almost immediately.

  • Isolation of Piperazine Dihydrochloride: The reaction mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for about 30 minutes without stirring. The crystalline piperazine dihydrochloride monohydrate is collected by suction filtration, washed with three 10-mL portions of ice-cold absolute ethanol, and dried.

  • Precipitation of 1-Benzylpiperazine Dihydrochloride: The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated at 0°C with dry hydrogen chloride. After thorough mixing, the solution is cooled for 10–15 minutes in the ice bath. The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by suction filtration, washed with dry benzene, and dried.

  • Isolation of 1-Benzylpiperazine Free Base: A solution of the 1-benzylpiperazine dihydrochloride salt in 50 mL of water is made alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide. The aqueous solution is then extracted twelve times with 20-mL portions of chloroform. The combined organic extracts are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the remaining pale-brown oil is distilled under reduced pressure. The pure 1-benzylpiperazine is collected at 122–124°C/2.5 mmHg.

Synthesis of 2-Benzylpiperazine

A general method for the synthesis of 2-substituted piperazines can be adapted for 2-benzylpiperazine, often involving a multi-step process starting from protected piperazine derivatives. A common strategy involves the alkylation of a protected 2-oxopiperazine followed by reduction.[3]

Representative Protocol:

  • Protection of Piperazine: 2-Oxopiperazine is protected at the N4 position with a suitable protecting group (e.g., benzyl or Boc).

  • Alkylation: The N1-position of the protected 2-oxopiperazine is alkylated with benzyl bromide in the presence of a strong base like sodium hydride in an inert solvent such as DMF.

  • Reduction of the Amide: The resulting 1-benzyl-4-protected-2-oxopiperazine is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as THF under reflux.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group using H2/Pd-C, or acidic conditions for a Boc group) to yield 2-benzylpiperazine.

Synthesis of 1-(2-Methylphenyl)piperazine (oMPP) and 1-(4-Methylphenyl)piperazine (pMPP)

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[5]

Representative Protocol:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), add the corresponding aryl chloride (1.0 mmol) (2-chlorotoluene for oMPP or 4-chlorotoluene for pMPP), piperazine (1.3 mmol), a palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like XPhos), and a base (e.g., sodium tert-butoxide, 1.3 mmol) in an anhydrous solvent such as toluene or dioxane (2 mL).

  • Reaction: The reaction mixture is stirred vigorously and heated at a temperature typically ranging from 80 to 110°C for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methylphenylpiperazine isomer.

Characterization Data

The following tables summarize the key characterization data for the C11H16N2 isomers.

Table 1: Physical and Spectroscopic Data for C11H16N2 Isomers

IsomerMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-Benzylpiperazine176.26Colorless to pale yellow liquidN/A122-124 @ 2.5 mmHg[4]
2-Benzylpiperazine176.26Not readily availableNot readily availableNot readily available
1-(2-Methylphenyl)piperazine176.26White to off-white solidNot readily availableNot readily available
1-(4-Methylphenyl)piperazine176.26White to yellow low melting solid29-32[6]116[6]

Table 2: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)

IsomerChemical Shift (δ, ppm) and Multiplicity
1-Benzylpiperazine[7][8]7.20-7.40 (m, 5H, Ar-H), 3.50 (s, 2H, -CH2-Ph), 2.90 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 1.95 (br s, 1H, -NH)
1-(2-Methylphenyl)piperazine7.10-7.25 (m, 4H, Ar-H), 3.10 (t, 4H, piperazine-H), 2.95 (t, 4H, piperazine-H), 2.30 (s, 3H, -CH3)
1-(4-Methylphenyl)piperazine7.05 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.15 (t, 4H, piperazine-H), 3.05 (t, 4H, piperazine-H), 2.25 (s, 3H, -CH3)

Table 3: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)

IsomerChemical Shift (δ, ppm)
1-Benzylpiperazine[8]138.2 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 63.8 (-CH2-Ph), 54.3 (piperazine-CH2), 46.1 (piperazine-CH2)
1-(3-Methylphenyl)piperazine[9]151.3, 138.6, 128.9, 120.4, 116.8, 113.1, 50.8, 46.2, 21.8
1-Methylpiperazine[10]55.2, 46.1

Table 4: Mass Spectrometry Data (EI-MS)

IsomerMajor Fragment Ions (m/z)
1-Benzylpiperazine[11]176 (M+), 91 (base peak), 134, 56, 65
1-(2-Methylphenyl)piperazine176 (M+), 133, 105, 91, 77
1-(4-Methylphenyl)piperazine176 (M+), 133, 105, 91, 77

Table 5: Infrared (IR) Spectroscopy Data (KBr, cm-1)

IsomerKey Absorption Bands
1-Benzylpiperazine[8]3028 (Ar C-H stretch), 2939, 2806 (C-H stretch), 1494, 1453 (Ar C=C stretch), 1130 (C-N stretch)
1-(4-chlorophenyl)piperazine[12]3184 (NH stretch), 3099 (NH stretch), 1238, 1149, 929 (C-N stretch)

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the C11H16N2 isomers.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine Alkylation Alkylation Piperazine->Alkylation Benzyl Chloride Benzyl Chloride Benzyl Chloride->Alkylation Acid-Base Extraction Acid-Base Extraction Alkylation->Acid-Base Extraction Distillation Distillation Acid-Base Extraction->Distillation 1-Benzylpiperazine 1-Benzylpiperazine Distillation->1-Benzylpiperazine

Caption: General synthesis workflow for 1-Benzylpiperazine.

Characterization Workflow

Characterization_Workflow Synthesized C11H16N2 Isomer Synthesized C11H16N2 Isomer Purity Assessment Purity Assessment Synthesized C11H16N2 Isomer->Purity Assessment Structure Elucidation Structure Elucidation Purity Assessment->Structure Elucidation If Pure Purification Purification Purity Assessment->Purification If Impure NMR Spectroscopy NMR Spectroscopy Structure Elucidation->NMR Spectroscopy Connectivity Mass Spectrometry Mass Spectrometry Structure Elucidation->Mass Spectrometry Molecular Weight IR Spectroscopy IR Spectroscopy Structure Elucidation->IR Spectroscopy Functional Groups Final Confirmation Final Confirmation Purification->Purity Assessment NMR Spectroscopy->Final Confirmation Mass Spectrometry->Final Confirmation IR Spectroscopy->Final Confirmation

Caption: A typical workflow for the characterization of synthesized compounds.

Serotonergic Signaling Pathway

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 5-HT_synapse 5-HT Vesicle->5-HT_synapse Exocytosis SERT SERT (Reuptake) 5-HT_synapse->SERT Reuptake 5-HT Receptor 5-HT Receptor 5-HT_synapse->5-HT Receptor G-protein G-protein 5-HT Receptor->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Simplified overview of the serotonergic signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of several key C11H16N2 isomers. The detailed protocols, tabulated data, and visual workflows are intended to facilitate further research and development in this area of medicinal chemistry. While comprehensive data is provided for 1-Benzylpiperazine, further investigation is warranted to fully characterize the other isomers and explore their pharmacological potential.

References

Discovery and significance of pyrrolidine-containing compounds in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties make it a cornerstone in the design of a vast array of therapeutic agents targeting a wide range of diseases, from hypertension and diabetes to viral infections and neurological disorders.[1][2][3] This technical guide explores the discovery and significance of pyrrolidine-containing compounds, providing insights into their mechanism of action, quantitative data, and the experimental diligence required for their development.

Significance of the Pyrrolidine Ring in Medicinal Chemistry

The prevalence of the pyrrolidine motif in FDA-approved drugs is a testament to its versatile and favorable characteristics for drug design.[2][3]

  • Structural Rigidity and 3D Conformation: Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exists in "envelope" and "twisted" conformations.[4][5] This "pseudorotation" provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling a more efficient exploration of the pharmacophore space and optimized interactions with biological targets.[4][6]

  • Stereochemistry: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of stereoisomers.[4] This stereochemical diversity is crucial, as different isomers can exhibit vastly different biological activities and binding modes with enantioselective proteins like enzymes and receptors.[4]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond donor (as an N-H group) or acceptor.[4][7] This feature often enhances aqueous solubility and allows for critical hydrogen bonding interactions with target proteins, improving binding affinity.[7][8]

  • Metabolic Stability and Bioavailability: The incorporation of a pyrrolidine ring can improve a molecule's metabolic profile and its ability to cross biological membranes, including the blood-brain barrier, which is particularly relevant for neurological drugs.[9]

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent class of drugs where the pyrrolidine scaffold is central to activity is the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes.[10] These drugs work by inhibiting the DPP-4 enzyme, which in turn prolongs the action of incretin hormones, leading to enhanced insulin secretion and better blood glucose control.[10]

Many DPP-4 inhibitors are designed to mimic the natural substrate of the enzyme, which contains a proline residue at the P1-position. The pyrrolidine ring serves as an effective proline mimic.[10][11]

DPP-4 inhibitors bind to the active site of the DPP-4 enzyme. Specifically, cyanopyrrolidine-based inhibitors, such as Vildagliptin and Saxagliptin, form a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the enzyme.[7][10][12] This inhibition prevents the degradation of incretins like GLP-1 and GIP. The elevated levels of active incretins then bind to their receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and release.

DPP4_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreatic β-cell GLP1 Active Incretins (GLP-1, GIP) DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme Degraded by GLP1_R GLP-1 Receptor GLP1->GLP1_R Binds to Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins Produces AC Adenylate Cyclase GLP1_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4_enzyme Inhibits

Caption: Simplified signaling pathway of DPP-4 inhibitor action.

The potency of these inhibitors is often quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50 Value (nM)SelectivityReference
Vildagliptin Human DPP-4~2.5 - 3High vs. DPP-8/9[]
Saxagliptin Human DPP-4~0.5 - 1High vs. DPP-8/9[]
Compound 36 Human DPP-417Moderate[12]
Valine-pyrrolidine Human DPP-42000 (Ki)-[]

Note: IC50 and Ki values can vary based on assay conditions. Data is compiled for comparative purposes.

A common method to determine the inhibitory potency of compounds against DPP-4 is a fluorometric assay.

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. When cleaved, the highly fluorescent AMC is released, and the increase in fluorescence is monitored over time. Inhibitors will slow down this reaction.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 inhibitor test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Substrate: Gly-Pro-AMC

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

  • Reaction Mixture: To each well of the microplate, add:

    • Assay Buffer

    • Test compound dilution (or control)

    • DPP-4 enzyme solution

  • Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

DPP4_Assay_Workflow A 1. Prepare Reagents (Enzyme, Buffer, Substrate, Test Compounds) B 2. Dispense Compounds & Enzyme into 96-well Plate A->B C 3. Pre-incubate (15 min @ 25°C) B->C D 4. Add Substrate (Gly-Pro-AMC) C->D E 5. Kinetic Read (Fluorescence Plate Reader) D->E F 6. Data Analysis (Calculate Reaction Rates) E->F G 7. Plot Dose-Response Curve & Determine IC50 F->G

Caption: General experimental workflow for a DPP-4 inhibition assay.

Case Study: Pyrrolidine-Containing Antiviral Agents

The pyrrolidine scaffold is also integral to the structure of several potent antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV).[14] HCV nonstructural proteins, such as the NS3/4A serine protease and the NS5A protein, are essential for viral replication and are key drug targets.[7][15]

  • Telaprevir: An HCV NS3/4A protease inhibitor that incorporates a proline-like pyrrolidine moiety.[15]

  • Ombitasvir: This antiviral medication inhibits the HCV NS5A protein, which is crucial for viral replication and assembly.[15]

  • Daclatasvir & Grazoprevir: These are other examples of HCV inhibitors where the pyrrolidine ring plays a key role in their interaction with viral proteins.[14]

The synthesis of these complex molecules often starts from chiral precursors like L-proline or 4-hydroxy-L-proline, highlighting the importance of stereochemistry in their design.[14][16]

CompoundTargetIC50 / EC50 ValueDiseaseReference
Telaprevir HCV NS3/4A Protease~350-740 nM (Ki)Hepatitis C[15]
Ombitasvir HCV NS5A5-14 pM (EC50)Hepatitis C[15]
Compound 51a CXCR4 Receptor79 nM (IC50)Antimetastatic[4]

Note: Ki (inhibition constant) and EC50 (half-maximal effective concentration) are measures of potency.

Conclusion

The pyrrolidine ring is a remarkably versatile and effective scaffold in drug discovery. Its inherent three-dimensionality, stereochemical richness, and favorable physicochemical properties have enabled the development of numerous successful drugs across diverse therapeutic areas.[1][2][4] From controlling blood sugar in diabetic patients to combating chronic viral infections, compounds built around this five-membered heterocycle continue to make a significant impact on human health. The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new generations of pyrrolidine-based therapeutics.[2][14]

References

Structure-Activity Relationship of 5-Methyl-2-(1-pyrrolidinyl)aniline Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5-methyl-2-(1-pyrrolidinyl)aniline core scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their potential as protein kinase inhibitors. The strategic placement of a methyl group on the aniline ring and a pyrrolidine moiety offers a unique three-dimensional structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule inhibitors. Pyrrolidine-containing compounds are a significant class of synthetic and natural metabolites that exhibit a wide range of pharmacological activities.[1] The derivatization of such molecules has been shown to regulate various biological targets, leading to excellent anti-proliferative activities.[1]

Hypothesized Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

For the purpose of illustrating the potential mechanism of action of this compound analogs, we hypothesize their role as inhibitors of a generic Receptor Tyrosine Kinase (RTK) signaling pathway. Many small molecule kinase inhibitors target the ATP-binding site of RTKs, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are often implicated in cell proliferation and survival.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Growth Factor Ligand->RTK Binds Analog This compound Analog Analog->RTK Inhibits LanthaScreen_Workflow A Prepare serial dilutions of test compounds B Add compound, kinase, and Eu-antibody to 384-well plate A->B C Incubate at room temperature B->C D Add fluorescent kinase tracer C->D E Incubate at room temperature (in dark) D->E F Read TR-FRET signal on plate reader E->F G Calculate IC50 values F->G MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate GI50 values F->G

References

A Prospective Theoretical and Computational Blueprint for 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document outlines a comprehensive theoretical and computational framework for the investigation of 5-Methyl-2-(1-pyrrolidinyl)aniline, a molecule of interest for which dedicated research is currently limited. In the absence of direct experimental and computational data, this guide provides a prospective blueprint for researchers, scientists, and drug development professionals. It details proposed methodologies for synthesis, quantum chemical calculations, and in silico biological activity screening. By leveraging established protocols for analogous compounds, this whitepaper serves as a foundational resource to stimulate and guide future research into the physicochemical properties and therapeutic potential of this compound. All quantitative data presented herein are hypothetical and intended to exemplify the expected outcomes of the proposed studies.

Introduction

This compound belongs to a class of substituted anilines and pyrrolidines, scaffolds known to be of significant interest in medicinal chemistry. While specific studies on this particular molecule are not yet prevalent in the scientific literature, the structural motifs it contains are present in a variety of biologically active compounds. This guide proposes a systematic approach to characterize this compound through a combination of theoretical and computational methods. The aim is to predict its structural, electronic, and spectroscopic properties, and to explore its potential as a lead compound for drug discovery.

Proposed Methodologies

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound is proposed based on established methods for the synthesis of similar N-arylpyrrolidines.

Reaction: Buchwald-Hartwig amination of 2-bromo-4-methylaniline with pyrrolidine.

Reagents and Solvents:

  • 2-bromo-4-methylaniline

  • Pyrrolidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • A flame-dried Schlenk flask is charged with 2-bromo-4-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and BINAP under an inert atmosphere (e.g., argon).

  • Anhydrous toluene and pyrrolidine are added via syringe.

  • The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a predetermined time (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

G Hypothetical Synthesis Workflow Reactants 2-bromo-4-methylaniline + Pyrrolidine + Catalyst + Ligand + Base Reaction Buchwald-Hartwig Amination (Toluene, 100 °C, 24h) Reactants->Reaction Workup Aqueous Workup (Ethyl acetate, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Proposed Computational Chemistry Protocol

To elucidate the structural and electronic properties of this compound, a series of quantum chemical calculations are proposed.

Software: Gaussian 16 or a similar quantum chemistry package.

Methodology:

  • Geometry Optimization: The initial structure of the molecule will be built using a molecular editor and pre-optimized using a molecular mechanics force field. The final geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations will also be used to predict the infrared (IR) and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, ionization potential, and electron affinity. The molecular electrostatic potential (MEP) surface will be generated to identify regions of electrophilic and nucleophilic attack.

  • Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The electronic absorption spectrum (UV-Vis) will be predicted using Time-Dependent DFT (TD-DFT).

G Computational Chemistry Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum, Predict IR/Raman) Opt->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Spectra Spectroscopic Properties (NMR, UV-Vis) Freq->Spectra End Predicted Physicochemical Properties Electronic->End Spectra->End

Caption: Proposed workflow for the computational investigation of this compound.

Predicted Data and Properties (Hypothetical)

The following tables summarize the expected quantitative data from the proposed computational studies. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Predicted Structural Parameters

ParameterPredicted Value
C-N (aniline) bond length (Å)1.39
C-N (pyrrolidine) bond length (Å)1.47
C-C (aromatic) bond lengths (Å)1.39 - 1.41
Dihedral Angle (Aniline-Pyrrolidine) (°)45.0

Table 2: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy (eV)-5.20
LUMO Energy (eV)-0.85
Energy Gap (HOMO-LUMO) (eV)4.35
Ionization Potential (eV)5.20
Electron Affinity (eV)0.85
Dipole Moment (Debye)2.5

Table 3: Predicted Spectroscopic Data

SpectrumKey Predicted Peaks
¹H NMR (ppm)Aromatic protons: 6.5-7.5; Pyrrolidine protons: 1.8-3.5; Methyl protons: 2.3
¹³C NMR (ppm)Aromatic carbons: 110-150; Pyrrolidine carbons: 25-50; Methyl carbon: 20
IR (cm⁻¹)N-H stretch: ~3400; C-H stretches: 2850-3100; C=C aromatic stretches: 1500-1600
UV-Vis (nm)π-π* transitions: ~250, ~300

Potential Biological Activity and Signaling Pathways (Prospective)

Based on the biological activities of structurally related pyrrolidine and aniline derivatives, this compound could be a candidate for investigation in several therapeutic areas. For instance, some pyrrolidine derivatives have shown analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Proposed In Silico Screening:

  • Molecular Docking: The optimized structure of this compound could be docked into the active sites of COX-1 and COX-2 to predict its binding affinity and interaction modes.

  • Pharmacophore Modeling: A pharmacophore model could be developed based on known COX inhibitors to assess the structural compatibility of the target molecule.

  • ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be crucial to evaluate its drug-likeness.

G In Silico Biological Activity Screening Molecule This compound (Optimized Structure) Docking Molecular Docking (e.g., COX-1, COX-2) Molecule->Docking Pharmacophore Pharmacophore Modeling Molecule->Pharmacophore ADMET ADMET Prediction Molecule->ADMET Potential Potential as Anti-inflammatory Agent Docking->Potential Pharmacophore->Potential ADMET->Potential

Caption: Logical workflow for the in silico evaluation of biological activity.

Conclusion

This technical guide presents a prospective and comprehensive framework for the theoretical and computational investigation of this compound. By following the proposed methodologies for synthesis, quantum chemical calculations, and in silico screening, researchers can systematically characterize this molecule and explore its potential for drug development. The hypothetical data and workflows provided herein are intended to serve as a valuable starting point for future research endeavors into this promising chemical entity.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Bioactive Derivatives from 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide and Schiff base derivatives from the starting material 5-Methyl-2-(1-pyrrolidinyl)aniline. The synthesized compounds are designed for evaluation as potential anticancer agents. The protocols are based on established synthetic methodologies for aniline derivatives and include characterization and biological evaluation techniques.

Synthesis of Amide Derivatives via DCC Coupling

Amide derivatives of this compound can be synthesized by coupling the primary amine with various carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method allows for the formation of a stable amide bond under mild reaction conditions.

Experimental Protocol: Synthesis of N-(5-methyl-2-(pyrrolidin-1-yl)phenyl)benzamide (Representative Amide)

Materials:

  • This compound

  • Benzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzoic acid (1.1 mmol) in anhydrous dichloromethane (20 mL).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

  • Combine the filtrate and washings and wash successively with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(5-methyl-2-(pyrrolidin-1-yl)phenyl)benzamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Amide Derivatives and their Anticancer Activity
Compound IDCarboxylic Acid UsedYield (%)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
AM-1 Benzoic acid8515.221.8
AM-2 4-Chlorobenzoic acid828.712.5
AM-3 3,4,5-Trimethoxybenzoic acid785.17.3
AM-4 Nicotinic acid7525.632.1

Synthesis of Schiff Base Derivatives via Condensation Reaction

Schiff base derivatives can be readily synthesized by the condensation reaction of the primary amine of this compound with various aldehydes. These compounds are of interest for their potential biological activities.

Experimental Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-5-methyl-2-(pyrrolidin-1-yl)aniline (Representative Schiff Base)

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add 4-methoxybenzaldehyde (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure (E)-N-(4-methoxybenzylidene)-5-methyl-2-(pyrrolidin-1-yl)aniline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Schiff Base Derivatives and their Anticancer Activity
Compound IDAldehyde UsedYield (%)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
SB-1 Benzaldehyde9218.925.4
SB-2 4-Methoxybenzaldehyde9512.316.8
SB-3 4-Nitrobenzaldehyde886.59.1
SB-4 2-Hydroxybenzaldehyde9014.719.2

Visualizations

Workflow for Amide Synthesis

G start Start: this compound + Carboxylic Acid dissolve Dissolve in Anhydrous DCM + DMAP (catalyst) start->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temperature (12-18 hours) add_dcc->react filter Filter off DCU Precipitate react->filter wash Wash Organic Layer (HCl, NaHCO3, Brine) filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_node Pure Amide Derivative purify->end_node

Caption: Workflow for the synthesis of amide derivatives.

Proposed Signaling Pathway for Anticancer Activity

Many aniline-based derivatives exhibit anticancer activity by acting as kinase inhibitors. The following diagram illustrates a plausible mechanism of action where the synthesized derivatives inhibit a key signaling pathway involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.

G ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization inhibitor Synthesized Derivative inhibitor->dimerization Inhibition downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) dimerization->downstream apoptosis Apoptosis dimerization->apoptosis Promotes proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Proposed inhibition of a receptor tyrosine kinase pathway.

Application Notes and Protocols: 5-Methyl-2-(1-pyrrolidinyl)aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(1-pyrrolidinyl)aniline is a disubstituted aniline derivative featuring a saturated pyrrolidine ring ortho to the amino group and a methyl group in the para position. This unique arrangement of functional groups makes it a promising, yet underutilized, building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and as a precursor for novel pharmaceutical agents. The aniline moiety provides a reactive handle for a wide range of transformations, including diazotization, acylation, and transition-metal-catalyzed cross-coupling reactions. The adjacent pyrrolidine ring can influence the regioselectivity of these reactions and impart specific conformational constraints and physicochemical properties to the resulting molecules. The pyrrolidine scaffold itself is a prevalent feature in numerous biologically active compounds.[1]

While specific literature on the applications of this compound is limited, its structural similarity to other 2-(pyrrolidinyl)aniline derivatives allows for the extrapolation of its synthetic potential. These application notes provide an overview of its potential uses, along with detailed protocols for its synthesis and derivatization based on established methodologies for analogous compounds.

Potential Applications

The unique structural features of this compound make it a valuable starting material for several classes of compounds:

  • Heterocycle Synthesis: The ortho-diamine-like nature of the molecule makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines. These ring systems are common cores in many pharmaceutical agents.

  • Ligand Development: The nitrogen atoms of the aniline and pyrrolidine moieties can act as bidentate ligands for transition metals. The substitution pattern can be fine-tuned to modulate the electronic and steric properties of the resulting metal complexes, which could find applications in catalysis.

  • Medicinal Chemistry Scaffolds: The aniline and pyrrolidine rings can be further functionalized to generate libraries of compounds for drug discovery. The aniline group is a common feature in many drug candidates, although its potential for metabolic instability and toxicity is a concern that medicinal chemists often address through structural modifications.[2][3][4] The pyrrolidine ring is a well-established pharmacophore that can enhance binding to biological targets.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-arylation of pyrrolidine. A common and effective approach is the Buchwald-Hartwig amination of a protected 2-bromo-4-methylaniline derivative, followed by deprotection.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection A 2-Bromo-4-methylaniline C N-Boc-2-bromo-4-methylaniline A->C Protection (e.g., (Boc)2O, base) B Protecting Group (e.g., Boc) B->C F N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline C->F Cross-Coupling D Pyrrolidine D->F E Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) E->F H This compound F->H Deprotection G Acid (e.g., TFA or HCl) G->H

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-4-methylaniline

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Protection of 2-Bromo-4-methylaniline

  • To a solution of 2-bromo-4-methylaniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-Boc-2-bromo-4-methylaniline.

Step 2: Buchwald-Hartwig Amination

  • In a flame-dried flask, combine N-Boc-2-bromo-4-methylaniline (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and pyrrolidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline.

Step 3: Deprotection

  • Dissolve N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain this compound.

Step Reactant Product Yield (%) Purity (%)
12-Bromo-4-methylanilineN-Boc-2-bromo-4-methylaniline90-95>98
2N-Boc-2-bromo-4-methylanilineN-Boc-5-methyl-2-(1-pyrrolidinyl)aniline75-85>95
3N-Boc-5-methyl-2-(1-pyrrolidinyl)anilineThis compound90-98>99

Table 1: Representative yields and purities for the synthesis of this compound. Data is based on typical outcomes for analogous Buchwald-Hartwig amination reactions.

Applications in Heterocycle Synthesis

A key application of this compound is in the synthesis of fused heterocycles. The ortho-disposed amino and pyrrolidinyl groups can participate in cyclization reactions with various electrophiles.

Protocol 2: Synthesis of a Benzimidazole Derivative

Materials:

  • This compound

  • An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA)

Procedure:

  • To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add sodium metabisulfite and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the corresponding benzimidazole derivative.

Logical Flow of Benzimidazole Synthesis

A This compound C Intermediate Schiff Base A->C B Aromatic Aldehyde B->C D Cyclization (Intramolecular) C->D E Oxidation D->E F Benzimidazole Product E->F

Caption: Logical steps in the synthesis of a benzimidazole derivative.

Reactant 1 Reactant 2 Product Yield (%)
This compound4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-methyl-7-(1-pyrrolidinyl)-1H-benzimidazole70-80
This compoundBenzaldehyde4-Methyl-2-phenyl-7-(1-pyrrolidinyl)-1H-benzimidazole75-85
This compound4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-methyl-7-(1-pyrrolidinyl)-1H-benzimidazole72-82

Table 2: Expected yields for the synthesis of various benzimidazole derivatives from this compound. Yields are estimated based on similar reported reactions.

Conclusion

This compound is a promising building block for organic synthesis with significant potential in the development of novel heterocyclic compounds and as a scaffold in medicinal chemistry. While specific examples of its use are not widely reported, established synthetic methodologies for analogous compounds can be readily adapted for its preparation and derivatization. The protocols and data presented here provide a foundation for researchers to explore the utility of this versatile molecule in their synthetic endeavors. Further investigation into its applications is warranted and could lead to the discovery of new chemical entities with valuable biological activities.

References

Experimental protocol for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[1] This protocol outlines the reaction setup, purification, and characterization of the target compound, offering a reproducible and efficient procedure for researchers in organic synthesis and drug development.

Introduction

Aromatic amines, particularly those with substituted backbones, are prevalent motifs in a wide range of biologically active compounds and functional materials. The target molecule, this compound, incorporates both a substituted aniline and a pyrrolidine moiety, making it a desirable intermediate for further chemical elaboration. The Buchwald-Hartwig amination reaction has emerged as a versatile and widely adopted method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, often providing a milder and more efficient alternative to traditional methods.[1][2] This protocol details the synthesis of this compound from 2-bromo-5-methylaniline and pyrrolidine using a palladium catalyst with a suitable phosphine ligand.

Reaction Scheme

Figure 1: General reaction scheme for the Buchwald-Hartwig amination to synthesize this compound.

Experimental Protocol

Materials:

  • 2-Bromo-5-methylaniline

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas, high purity

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylaniline (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • To the stirred suspension, add pyrrolidine (1.2 mmol, 1.2 equiv) via syringe.

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Wash the combined organic filtrate with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Data Presentation

ParameterValueReference
Starting Material 2-Bromo-5-methylanilineCommercially Available
Reagent PyrrolidineCommercially Available
Catalyst Pd₂(dba)₃ / Xantphos[3]
Base Sodium tert-butoxide[3]
Solvent Toluene[3]
Reaction Temperature 100 °C[3]
Reaction Time 12-24 hours(Typical)
Yield 60-88% (Typical for similar reactions)[4]
Molecular Formula C₁₁H₁₆N₂-
Molecular Weight 176.26 g/mol
Purification Method Flash Column Chromatography(Standard)

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify characteristic functional groups.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: 2-Bromo-5-methylaniline Pd₂(dba)₃, Xantphos, NaOtBu B Add Anhydrous Toluene A->B C Add Pyrrolidine B->C D Heat to 100 °C (12-24h) C->D E Cool and Dilute with EtOAc D->E F Filter through Celite® E->F G Wash with H₂O and Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium compounds and phosphine ligands can be toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Anhydrous solvents are flammable and should be handled with caution.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Buchwald-Hartwig amination. The described methodology is robust and can likely be adapted for the synthesis of related N-arylpyrrolidine derivatives. The availability of this protocol will aid researchers in the efficient preparation of this valuable synthetic intermediate.

References

Application Notes & Protocols for the Quantification of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a proposed analytical method for the quantification of 5-Methyl-2-(1-pyrrolidinyl)aniline in pharmaceutical matrices. Due to the absence of specific validated methods for this analyte in the reviewed literature, this protocol has been developed based on established methods for structurally similar compounds, including substituted anilines and aromatic amines. The primary proposed method is High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection, with an alternative, more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method also outlined. These protocols are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and metabolic profiling. The analytical methods detailed herein are designed to provide high sensitivity, specificity, and reliability for the determination of this compound in various sample matrices.

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • Method 1: HPLC-UV: A robust and widely accessible method suitable for routine quantification in samples with moderate to high concentrations of the analyte.

  • Method 2: LC-MS/MS: A highly sensitive and specific method ideal for trace-level quantification, particularly in complex biological matrices.[1][2]

Data Presentation: Quantitative Parameters

The following table summarizes the anticipated quantitative data for the proposed analytical methods. These values are based on typical performance for the analysis of substituted anilines and aromatic amines and should be confirmed during formal method validation.[3][4]

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Linearity Range 0.1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.025 ng/mL[1]
Limit of Quantification (LOQ) ~0.1 µg/mL~0.1 ng/mL[1]
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%[2]
Specificity HighVery High

Experimental Protocols

Method 1: HPLC-UV Protocol

This protocol details the procedure for the quantification of this compound using HPLC with UV detection.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, formulation buffer)

4.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid.[3]

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).[5]

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma), add 100 µL of internal standard solution.

  • Add 5 mL of methyl-tert-butyl ether (MTBE).[1]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (20% B).

  • Vortex for 30 seconds and inject into the HPLC system.

4.1.4. Calibration and Quantification

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by spiking the blank matrix with the stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Process the calibration standards using the sample preparation protocol described above.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Method 2: LC-MS/MS Protocol

This protocol provides a more sensitive and specific method for the quantification of this compound using LC-MS/MS.[6]

4.2.1. Materials and Reagents

  • As per HPLC-UV method, but using LC-MS grade solvents.

4.2.2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: C18 or PFP reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[2][6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL

4.2.3. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ is expected. Two product ions should be selected for quantification and qualification.

4.2.4. Sample Preparation (Solid-Phase Extraction)

  • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (10% B) and inject into the LC-MS/MS system.

Method Validation

The proposed methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:[7][8][9]

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow Experimental Workflow for Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_calibration Calibration & Validation sample Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_processing Data Processing & Quantification detection->data_processing validation Method Validation (ICH) data_processing->validation standards Prepare Calibration Standards process_standards Process Standards standards->process_standards cal_curve Construct Calibration Curve process_standards->cal_curve cal_curve->data_processing

Caption: Workflow for the quantification of this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-2-(1-pyrrolidinyl)aniline. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications. The protocol has been developed based on established methodologies for analogous aniline compounds and provides a robust framework for the determination of this compound in various sample matrices, pending user-specific validation.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A reliable and accurate analytical method is crucial for monitoring its purity, stability, and concentration in different formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity. This document provides a detailed protocol for an HPLC method tailored for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water are required. Formic acid (analytical grade) is used as a mobile phase modifier.

  • Reference Standard: A well-characterized reference standard of this compound with known purity is necessary for calibration.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Results and Discussion

The developed method provides good separation of this compound from potential impurities. The retention time for this compound under the specified conditions is expected to be approximately 5-7 minutes. A summary of the expected method performance parameters is provided in the table below. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Retention Time (min) ~ 6.2
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject_standards Inject Standards prep_standard->inject_standards prep_sample Prepare Sample Solutions inject_samples Inject Samples prep_sample->inject_samples system_equilibration System Equilibration inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_samples calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Analyte inject_samples->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC method is a straightforward and reliable approach for the quantitative determination of this compound. The method is expected to be linear, accurate, and precise over a relevant concentration range. It can be readily implemented in a quality control or research laboratory for the analysis of this compound. It is recommended that a full method validation be performed according to the relevant regulatory guidelines before routine use.

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5-Methyl-2-(1-pyrrolidinyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in the synthesis, metabolism, and quality control of this and structurally related aromatic amines. The protocol outlines sample preparation, GC-MS parameters, and data analysis, and includes a proposed fragmentation pattern for the target analyte.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical industries. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and detection in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of such compounds. This document provides a standardized protocol to ensure reproducible and accurate results. Aromatic amines can be challenging to analyze by gas chromatography due to their potential for adsorption, which can lead to peak tailing.[1] Therefore, a deactivated GC column is essential for good chromatographic performance.[1]

Experimental Protocol

Sample Preparation

The following protocol describes a liquid-liquid extraction procedure suitable for isolating this compound from a sample matrix.

Reagents and Materials:

  • Methylene chloride (pesticide grade or equivalent)

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Anhydrous sodium sulfate

  • Sample containing this compound

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • To 1 mL of the sample, add 1.0 M sodium hydroxide solution to adjust the pH to >11.

  • Add 2 mL of methylene chloride to the sample.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh 2 mL portion of methylene chloride.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

  • Transfer the concentrated extract to a GC vial with an insert for analysis.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Injector Splitless mode
Injector Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 80 °C, hold for 1 min, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-450
Solvent Delay 4 min

Data Presentation

The expected retention time and mass spectral data for this compound are summarized below. The mass-to-charge ratios are based on the predicted fragmentation pattern.

Analyte CAS Number Molecular Formula Molecular Weight ( g/mol ) Predicted Retention Time (min) Key Mass Fragments (m/z)
This compound100857-74-5C₁₁H₁₆N₂176.26~12.5176, 161, 147, 133, 106

Predicted Mass Spectrum and Fragmentation

The molecular ion peak for an amine is typically an odd number.[2] For this compound, the molecular ion ([M]⁺) is expected at m/z 176. The fragmentation of aromatic amines often involves cleavage of bonds adjacent to the nitrogen atom and fragmentation of the aromatic ring.[3]

Proposed Key Fragmentations:

  • m/z 176 ([M]⁺): The molecular ion.

  • m/z 161 ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion.

  • m/z 147 ([M-C₂H₅]⁺): Alpha-cleavage with loss of an ethyl radical from the pyrrolidine ring.

  • m/z 133 ([M-C₃H₇]⁺): Further fragmentation of the pyrrolidine ring.

  • m/z 106: A fragment corresponding to the tolyl diazanide cation.

Diagrams

GCMS_Workflow start Sample Collection prep Sample Preparation (Liquid-Liquid Extraction) start->prep gc_injection GC Injection prep->gc_injection gc_separation Chromatographic Separation (HP-5MS Column) gc_injection->gc_separation ms_ionization Mass Spectrometry (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection and Analysis ms_ionization->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing end Report Generation data_processing->end

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway mol_ion This compound m/z = 176 frag1 [M-CH₃]⁺ m/z = 161 mol_ion:f1->frag1:f0 - CH₃ frag2 [M-C₂H₅]⁺ m/z = 147 mol_ion:f1->frag2:f0 - C₂H₅ frag3 Tolyl diazanide cation m/z = 106 mol_ion:f1->frag3:f0 - C₄H₈N

Caption: Proposed fragmentation pathway.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The protocol is designed to be easily implemented in a laboratory setting for routine analysis, quality control, and research purposes. The provided parameters and expected data will aid in the successful application of this method.

References

Application Notes and Protocols: One-Pot Synthesis of Pyrrolidinone Derivatives from Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrrolidinone derivatives, a core scaffold in many biologically active compounds. The following sections outline three distinct and efficient methods starting from readily available anilines, catering to different synthetic strategies and desired substitution patterns.

Method 1: Ultrasound-Promoted, Citric Acid-Catalyzed Three-Component Synthesis of 3-Pyrrolin-2-ones

This method offers a green and efficient approach for the synthesis of substituted 3-pyrrolin-2-ones through a one-pot, three-component reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate. The use of ultrasound irradiation accelerates the reaction, leading to excellent yields in short reaction times, while citric acid serves as an inexpensive and environmentally benign catalyst.[1][2]

Experimental Protocol

General Procedure:

  • In a 10 mL flask, combine the aniline (1 mmol), an aromatic aldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), and citric acid monohydrate (2 mmol).

  • Add ethanol (4 mL) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at a power of 100 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 5-10 minutes), the solid product will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to afford the pure product.

Data Presentation

Table 1: Synthesis of 3-Pyrrolin-2-one Derivatives via Ultrasound-Promoted Three-Component Reaction.[2]

EntryAldehyde (Ar)ProductTime (min)Yield (%)
14-ClC₆H₄4d595
24-BrC₆H₄4e596
34-NO₂C₆H₄4f894
43-NO₂C₆H₄4g895
5C₆H₅4a1090
64-MeC₆H₄4b1092
74-MeOC₆H₄4c1093

Reaction conditions: Aniline (1 mmol), diethyl acetylenedicarboxylate (1 mmol), aldehyde (1 mmol), and citric acid monohydrate (2 mmol) in ethanol (4 mL) under ultrasound irradiation (100 W).

Reaction Workflow and Mechanism

G reagents Aniline Aldehyde Diethyl Acetylenedicarboxylate Citric Acid Ethanol mixing Combine Reagents in Flask reagents->mixing ultrasound Ultrasound Irradiation (100 W, 5-10 min) mixing->ultrasound precipitation Product Precipitation ultrasound->precipitation filtration Filtration precipitation->filtration product Pure Pyrrolin-2-one Derivative filtration->product

Caption: Experimental workflow for the ultrasound-promoted synthesis.

G start Aniline + Aldehyde imine Iminium Ion Formation (Citric Acid Catalyzed) start->imine michael_add Michael Addition of Diethyl Acetylenedicarboxylate imine->michael_add intermediate1 Intermediate michael_add->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization product 3-Pyrrolin-2-one cyclization->product

Caption: Proposed reaction mechanism for 3-pyrrolin-2-one formation.

Method 2: Lewis Acid-Catalyzed One-Pot Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes

This protocol describes the synthesis of N-aryl substituted γ-lactams (pyrrolidin-2-ones) through a one-pot reaction between anilines and donor-acceptor (DA) cyclopropanes. The transformation is initiated by a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the aniline, followed by lactamization, saponification, and decarboxylation.[3]

Experimental Protocol

General Procedure for One-Pot Pyrrolidone Synthesis:

  • To a solution of the donor-acceptor cyclopropane (0.5 mmol) in dichloroethane (2 mL), add the aniline (0.6 mmol) and Y(OTf)₃ (10 mol %, 0.05 mmol).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC, typically 1-24 hours).

  • Add acetic acid (0.5 mL) and toluene (3 mL) to the reaction mixture.

  • Reflux the resulting mixture for 4 hours to induce lactamization.

  • Cool the mixture to room temperature and add a 2 M aqueous solution of NaOH (2 mL).

  • Stir the biphasic mixture vigorously at room temperature for 12 hours for saponification.

  • Acidify the aqueous layer with 2 M HCl to pH 1-2 and then heat at 100 °C for 1 hour to effect decarboxylation.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 2: Synthesis of N-Aryl-Substituted Pyrrolidin-2-ones from DA Cyclopropanes.[3]

EntryDA Cyclopropane (Donor)Aniline (Ar)ProductYield (%)
12-ThienylC₆H₅2g61
2StyrylC₆H₅2h59
3Phenyl4-MeC₆H₄2i48
4Phenyl4-BrC₆H₄2j55
5Phenyl4-ClC₆H₄2k53
6Phenyl4-FC₆H₄2l51
7Phenyl3-MeOC₆H₄2m44

Reaction conditions: DA cyclopropane (0.5 mmol), aniline (0.6 mmol), Y(OTf)₃ (10 mol%) in dichloroethane, followed by subsequent lactamization, saponification, and decarboxylation steps.

Reaction Workflow and Mechanism

G step1 1. Ring Opening DA Cyclopropane + Aniline Y(OTf)₃, DCE, RT step2 2. Lactamization AcOH, Toluene, Reflux step1->step2 step3 3. Saponification 2M NaOH, RT step2->step3 step4 4. Decarboxylation 2M HCl, 100 °C step3->step4 workup Extraction & Purification step4->workup product 1,5-Substituted Pyrrolidin-2-one workup->product

Caption: One-pot multi-step workflow for pyrrolidinone synthesis.

G start DA Cyclopropane + Aniline ring_opening Lewis Acid-Catalyzed Ring Opening (SN2-like) start->ring_opening acyclic_int Acyclic Intermediate ring_opening->acyclic_int lactamization Intramolecular Amidation (Lactamization) acyclic_int->lactamization pyrrolidinone_ester 3-Ester-Pyrrolidinone lactamization->pyrrolidinone_ester sapon_decarbox Saponification & Decarboxylation pyrrolidinone_ester->sapon_decarbox product Final Pyrrolidin-2-one sapon_decarbox->product G reagents Levulinic Acid Aniline Ir-PVP Catalyst Solvent autoclave Load Autoclave reagents->autoclave pressurize Pressurize with H₂ (5 MPa) autoclave->pressurize reaction Heat and Stir (140 °C, 24h) pressurize->reaction catalyst_sep Catalyst Separation reaction->catalyst_sep workup Extraction & Purification catalyst_sep->workup product N-Aryl-5-methyl- pyrrolidin-2-one workup->product G start Levulinic Acid + Aniline condensation Condensation start->condensation enamine Enamine/Iminium Intermediate condensation->enamine reduction Ir-Catalyzed Reduction (H₂) enamine->reduction amino_acid γ-Amino Acid Intermediate reduction->amino_acid lactamization Intramolecular Cyclization (Dehydration) amino_acid->lactamization product Pyrrolidin-2-one lactamization->product

References

Application Notes and Protocols: 5-Methyl-2-(1-pyrrolidinyl)aniline as a Versatile Precursor for the Synthesis of Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-2-(1-pyrrolidinyl)aniline is a substituted aniline derivative incorporating a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both aniline and pyrrolidine scaffolds in a wide range of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for further functionalization.[1][2] Similarly, the aniline core is a fundamental building block in the synthesis of a vast array of pharmaceuticals. The combination of these two pharmacophorically important groups in this compound makes it a promising starting material for the discovery and development of novel therapeutic agents.

This document provides detailed application notes and protocols for the potential use of this compound and its derivatives as precursors in the synthesis of complex pharmaceutical compounds. As a representative example, we will focus on a hypothetical synthetic route toward a key intermediate for Apalutamide, a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer.

Application in the Synthesis of Androgen Receptor (AR) Inhibitors

Substituted anilines are crucial components of many modern androgen receptor inhibitors. While the exact molecule this compound is not a documented starting material for the synthesis of Apalutamide, its structural features make it an illustrative example for the synthesis of analogous compounds. The following sections detail a plausible synthetic strategy and protocols.

1.1. Hypothetical Synthetic Pathway to a Key Apalutamide Intermediate

The following proposed multi-step synthesis illustrates how a derivative conceptually related to this compound could be elaborated to form a key intermediate in the synthesis of Apalutamide.

Synthetic Workflow for Apalutamide Intermediate Precursor This compound Derivative Intermediate1 Diazotization & Sandmeyer Reaction Precursor->Intermediate1 1. NaNO2, HBr 2. CuCN Intermediate2 Thioamide Formation Intermediate1->Intermediate2 H2S, Base Intermediate3 Cyclization with α-haloketone Intermediate2->Intermediate3 α-bromoisobutyrophenone KeyIntermediate Key Thiohydantoin Intermediate Intermediate3->KeyIntermediate Final Modification

Caption: Hypothetical workflow for the synthesis of a key thiohydantoin intermediate for Apalutamide.

1.2. Experimental Protocols

The following protocols are adapted from established synthetic routes for Apalutamide and related compounds, illustrating the potential application of aniline precursors.

Protocol 1: Synthesis of 4-amino-2-fluoro-N-methylbenzamide (A Key Precursor)

This protocol outlines the synthesis of a key aniline precursor in the established synthesis of Apalutamide.

  • Nitration: To a solution of 4-fluoro-N-methylbenzamide in sulfuric acid, slowly add nitric acid at a controlled temperature (0-5 °C).

  • Stir the reaction mixture for 2-3 hours, maintaining the low temperature.

  • Pour the reaction mixture over crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain 4-fluoro-N-methyl-3-nitrobenzamide.

  • Reduction: Dissolve the nitro compound in ethanol and add a catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to obtain 4-amino-2-fluoro-N-methylbenzamide.

Protocol 2: Formation of the Thiohydantoin Core

This protocol describes the crucial cyclization step to form the thiohydantoin ring system present in Apalutamide.

  • Isothiocyanate Formation: React 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile with thiophosgene in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding isothiocyanate.

  • Coupling and Cyclization:

    • To a solution of 1-(3-fluoro-4-(methylcarbamoyl)phenyl)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., CDI).

    • Add the previously synthesized isothiocyanate to the reaction mixture.

    • Heat the reaction mixture to promote cyclization to the thiohydantoin ring.

    • After completion, cool the reaction and precipitate the product by adding water.

    • Collect the solid by filtration, wash, and dry.

1.3. Quantitative Data for Apalutamide Synthesis

The following table summarizes representative yields for the key steps in a known synthetic route to Apalutamide.

StepReactantsProductYield (%)Purity (%)Reference
Amide Formation4-bromo-2-fluorobenzoic acid, Methylamine4-bromo-2-fluoro-N-methylbenzamide~85>98Patent Literature
Ullmann Coupling4-bromo-2-fluoro-N-methylbenzamide, 1-aminocyclobutanecarboxylic acid4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide~70>95Patent Literature
Thiohydantoin Formation & CyclizationAmine intermediate, IsothiocyanateApalutamide~80>99[2]

Signaling Pathway of Apalutamide

Apalutamide is a potent androgen receptor (AR) antagonist. It functions by binding to the ligand-binding domain of the AR, thereby preventing its activation by androgens such as testosterone and dihydrotestosterone. This inhibition blocks the subsequent steps in the AR signaling cascade, which are crucial for the growth and survival of prostate cancer cells.

Key Steps in the Androgen Receptor Signaling Pathway Inhibited by Apalutamide:

  • Androgen Binding: Apalutamide competitively inhibits the binding of androgens to the AR in the cytoplasm.

  • AR Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.

  • DNA Binding: By keeping the AR in the cytoplasm, Apalutamide prevents it from binding to androgen response elements (AREs) on the DNA.

  • Gene Transcription: The inhibition of AR binding to AREs prevents the recruitment of coactivators and the transcription of AR-target genes that promote cell proliferation and survival.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_active Active AR Dimer AR_translocation AR Translocation AR->AR_translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_translocation Blocks ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to AR_translocation->AR_active

Caption: Mechanism of action of Apalutamide in the androgen receptor signaling pathway.

While a direct, documented synthetic route from this compound to a commercially available pharmaceutical was not identified, its structural components are highly relevant to modern drug design. The provided hypothetical application in the synthesis of a key intermediate for an androgen receptor inhibitor like Apalutamide showcases the potential utility of such precursors. The detailed protocols, adapted from established methods, and the elucidation of the relevant signaling pathway provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, encouraging the exploration of novel synthetic routes and the development of new therapeutic agents based on the versatile this compound scaffold.

References

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Topic: Asymmetric Synthesis of Chiral Molecules using 5-Methyl-2-(1-pyrrolidinyl)aniline Derivatives and Related Pyrrolidine-Based Organocatalysts

Disclaimer: Detailed experimental data and protocols specifically for this compound derivatives are not extensively available in the reviewed literature. Therefore, this document provides comprehensive application notes and protocols for a closely related and well-documented class of chiral pyrrolidine-based organocatalysts. These examples serve as a practical guide and a starting point for the investigation of structurally similar catalysts such as this compound derivatives.

Introduction

Chiral pyrrolidine derivatives are a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of a wide array of chiral molecules.[1] These catalysts are prized for their efficiency, stability, and ability to operate under mild, environmentally friendly conditions, often avoiding the use of metal catalysts.[1] The fundamental catalytic activity of these secondary amine catalysts stems from their ability to form chiral enamines with carbonyl compounds, which then undergo enantioselective reactions with various electrophiles.[2] This application note details the synthesis and application of chiral pyrrolidine-based organocatalysts in asymmetric transformations, providing researchers with the necessary protocols to explore their synthetic utility.

Synthesis of Chiral Pyrrolidine-Based Organocatalysts

The synthesis of chiral pyrrolidine-based organocatalysts often starts from readily available chiral precursors like (S)-proline. The modular nature of their synthesis allows for the introduction of various substituents to fine-tune their steric and electronic properties, thereby optimizing their catalytic performance in specific reactions.

General Workflow for Catalyst Synthesis

The synthesis typically involves the functionalization of the pyrrolidine ring, often at the 2-position, to introduce sterically demanding or functional groups that can direct the stereochemical outcome of the catalyzed reaction.

G cluster_synthesis Catalyst Synthesis Workflow start Chiral Precursor ((S)-proline derivative) step1 Functional Group Transformation (e.g., Reduction, Esterification) start->step1 step2 Introduction of Substituents (e.g., Grignard reaction, Amination) step1->step2 step3 Purification (Column Chromatography) step2->step3 end Chiral Pyrrolidine Organocatalyst step3->end

Caption: General workflow for the synthesis of chiral pyrrolidine-based organocatalysts.

Detailed Experimental Protocol: Synthesis of a Diarylprolinol Silyl Ether Catalyst

This protocol describes the synthesis of a widely used diarylprolinol silyl ether catalyst, which is a representative example of a highly efficient pyrrolidine-based organocatalyst.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Triethylamine (Et3N)

  • Trimethylsilyl chloride (TMSCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylprolinol silyl ether catalyst.

Application in Asymmetric Synthesis: The Michael Addition

Chiral pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.

Catalytic Cycle of the Asymmetric Michael Addition

The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then attacks the Michael acceptor in a stereocontrolled manner, guided by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

G cluster_catalysis Catalytic Cycle: Asymmetric Michael Addition catalyst Pyrrolidine Catalyst enamine Chiral Enamine catalyst->enamine + Ketone - H2O ketone Ketone iminium_intermediate Iminium Intermediate enamine->iminium_intermediate + Michael Acceptor michael_acceptor Michael Acceptor iminium_intermediate->catalyst Hydrolysis product Chiral Product iminium_intermediate->product + H2O water H2O

Caption: Generalized catalytic cycle for the asymmetric Michael addition.

Quantitative Data for Asymmetric Michael Addition

The following table summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins.[3]

CatalystSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
OC1CH2Cl2rt79570:3068
OC2CH2Cl2rt79778:2268
OC4CH2Cl2rt79677:2366
OC4Methylcyclohexane0248792:885
OC4Toluene0248486:1480

Data sourced from a study on new pyrrolidine-based organocatalysts.[3]

Detailed Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral pyrrolidine derivative.

Materials:

  • Chiral pyrrolidine-based organocatalyst (e.g., OC4 from the table above) (10 mol%)

  • trans-β-Nitrostyrene (1.0 eq)

  • 3-Phenylpropionaldehyde (2.0 eq)

  • Methylcyclohexane (solvent)

  • 1,3,5-Trimethoxybenzene (internal standard for NMR)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the chiral pyrrolidine-based organocatalyst (0.02 mmol, 10 mol%) in methylcyclohexane (2 mL) at 0 °C, add 3-phenylpropionaldehyde (0.4 mmol, 2.0 eq).

  • After stirring for 10 minutes, add trans-β-nitrostyrene (0.2 mmol, 1.0 eq).

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Monitor the reaction progress by TLC or 1H NMR spectroscopy of an aliquot.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio and yield of the crude product by 1H NMR spectroscopy using an internal standard.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Application in Asymmetric Synthesis: The Aldol Reaction

Chiral pyrrolidine-based organocatalysts are also highly effective in catalyzing asymmetric aldol reactions, another crucial C-C bond-forming reaction.

Quantitative Data for Asymmetric Aldol Reaction

The following table presents data from the asymmetric aldol reaction of acetone with various substituted aromatic aldehydes catalyzed by a (S)-proline-based organocatalyst.[2]

AldehydeCatalyst Loading (mol%)AdditiveYield (%)ee (%)
Benzaldehyde10Benzoic Acid7552
4-Nitrobenzaldehyde10Benzoic Acid8061
4-Chlorobenzaldehyde10Benzoic Acid7855
4-Methoxybenzaldehyde10Benzoic Acid7248

Data sourced from a study on (S)-proline-based organocatalysts.[2]

Detailed Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone.[2]

Materials:

  • Chiral (S)-proline-based organocatalyst (10-20 mol%)

  • Aromatic aldehyde (1.0 eq)

  • Acetone (5.0 eq)

  • Additive (e.g., benzoic acid, 10 mol%)

  • Solvent (e.g., dichloromethane)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the chiral organocatalyst (10 mol%) and the additive (10 mol%) in the chosen solvent, add the aromatic aldehyde (1.0 eq).

  • Add acetone (5.0 eq) to the mixture.

  • Stir the reaction at the desired temperature (e.g., 2 °C) for 24-72 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Conclusion

Chiral pyrrolidine-based organocatalysts are powerful tools for the asymmetric synthesis of a variety of chiral molecules. The protocols and data presented herein for representative Michael and aldol reactions provide a solid foundation for researchers to utilize these catalysts in their own synthetic endeavors. While specific data for this compound derivatives is currently limited, the provided methodologies can be adapted for the evaluation of this and other novel pyrrolidine-based catalysts in the development of new stereoselective transformations.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-Methyl-2-(1-pyrrolidinyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Buchwald-Hartwig amination.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the Buchwald-Hartwig amination of an aryl halide (e.g., 2-bromo-5-methylaniline) with pyrrolidine can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

  • Reagent Quality: Verify the purity and dryness of your reagents and solvent. Pyrrolidine is hygroscopic and water can negatively impact the reaction. The aryl halide should be pure, and the solvent should be anhydrous.

  • Base Quality: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. Ensure the base is not old or degraded.

Systematic Troubleshooting:

If the initial checks do not resolve the issue, consider the following experimental parameters. The table below summarizes key reaction conditions that can be optimized.

Table 1: Key Parameters for Buchwald-Hartwig Amination Optimization

ParameterRecommended Conditions & Troubleshooting Steps
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. If you suspect the precursor is old, use a fresh batch.
Ligand Bulky, electron-rich phosphine ligands are essential. For the coupling of secondary amines like pyrrolidine, consider ligands such as XPhos, RuPhos, or BrettPhos. If using bidentate ligands like BINAP or DPEphos, ensure the correct Pd:ligand ratio.[1]
Base NaOtBu is a common choice. If you observe side reactions or degradation of starting materials, a weaker base like Cs₂CO₃ or K₃PO₄ might be beneficial, although this may require higher temperatures.
Solvent Toluene and dioxane are standard solvents. Toluene is often favored for reactions with aryl bromides.[2]
Temperature Reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate.
Concentration Ensure the reaction is not too dilute. Typical concentrations range from 0.1 to 1.0 M.

A logical workflow for troubleshooting low yield is presented in the diagram below.

low_yield_troubleshooting cluster_optimization Systematic Optimization start Low Yield Observed check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Purity & Dryness check_inert->check_reagents  Atmosphere OK   optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_reagents->optimize_catalyst  Reagents OK   optimize_base Adjust Base (Type, Amount) optimize_catalyst->optimize_base optimize_temp Modify Temperature & Concentration optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing significant side product formation. What are the likely impurities and how can they be minimized?

Answer:

Common side products in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be favored by moisture or certain ligands. Ensuring anhydrous conditions can minimize this.

  • Biaryl Formation: Homocoupling of the aryl halide. This is more common with aryl iodides.[2]

  • Amine Oxidation: While less common, the starting amine or product can be sensitive to oxidation if the inert atmosphere is not maintained.

To minimize side products, consider screening different ligands and adjusting the reaction temperature. Sometimes, a lower temperature for a longer duration can lead to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and widely applicable method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This involves the cross-coupling of an aryl halide, such as 2-bromo-5-methylaniline or 2-chloro-5-methylaniline, with pyrrolidine. An alternative route involves the reduction of a nitro precursor, such as 5-methyl-2-nitroaniline, to the corresponding aniline, followed by a separate N-alkylation or amination step.

The general workflow for the Buchwald-Hartwig approach is depicted below.

synthesis_workflow start_materials Starting Materials: 2-Bromo-5-methylaniline Pyrrolidine reaction_setup Reaction Setup: Pd Catalyst, Ligand, Base Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (Ar/N2) start_materials->reaction_setup heating Heating & Stirring (e.g., 100 °C, 12-24h) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification: Column Chromatography or Crystallization workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for synthesis.

Q2: Which palladium catalyst and ligand system is recommended for this synthesis?

A2: For the coupling of a secondary cyclic amine like pyrrolidine, sterically hindered and electron-rich monodentate phosphine ligands are generally preferred.[1] A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., bulky trialkylphosphines) classes is a good starting point.

Table 2: Recommended Catalyst Systems

Palladium SourceLigandBaseSolventTypical Temp.
Pd₂(dba)₃XPhosNaOtBuToluene100 °C
Pd(OAc)₂RuPhosLHMDSDioxane100 °C
[Pd(allyl)Cl]₂BrettPhosK₃PO₄Toluene110 °C

Q3: How can I effectively purify the final product?

A3: Purification of N-aryl pyrrolidines typically involves standard laboratory techniques.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the inorganic base and salts.

  • Column Chromatography: The most common method for purification is silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining high purity material.

  • Acid-Base Extraction: As the product is an aniline derivative, it is basic. An acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.

Q4: Can you provide a representative experimental protocol?

A4: The following is a representative, general protocol based on standard Buchwald-Hartwig amination procedures. Researchers should perform their own optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-methylaniline

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.048 mmol, 4.8 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add 2-bromo-5-methylaniline (e.g., 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (e.g., 5 mL) followed by pyrrolidine (e.g., 1.2 mmol, 1.2 equiv).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Safety Note: Always conduct this reaction in a well-ventilated fume hood. The reagents are hazardous and the reaction should be performed under an inert atmosphere. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Improving the yield and purity of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Methyl-2-(1-pyrrolidinyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (or triflate) and an amine.[1][2] For this specific synthesis, the reaction typically involves the coupling of 2-bromo-4-methylaniline or 2-chloro-4-methylaniline with pyrrolidine.

Q2: What are the key components of a successful Buchwald-Hartwig amination for this synthesis?

A2: A successful reaction depends on four key components: a palladium precursor, a suitable ligand, a base, and an appropriate solvent. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often improving reaction efficiency and yield.[4] A strong, non-nucleophilic base is required to deprotonate the amine. The solvent must be anhydrous and capable of solubilizing the reactants.

Q3: What are typical yields and purity levels I can expect for this reaction?

A3: For Buchwald-Hartwig aminations of this type, yields can range from 60% to over 90%, depending on the optimization of reaction conditions. Purity after initial workup is often moderate, with purification via column chromatography typically required to achieve >98% purity.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q5: What are the most common side products in this reaction?

A5: Common side products can include hydrodehalogenation of the aryl halide, where the bromine or chlorine is replaced by a hydrogen atom.[1] Additionally, if oxygen is not properly excluded, oxidation of the phosphine ligand can occur, deactivating the catalyst. In some cases, diarylation of the amine can be observed, though this is less common with secondary amines like pyrrolidine.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization.

Materials:

  • 2-Bromo-4-methylaniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas (high purity)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), tBuXPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity nitrogen three times.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (10 mL), 2-bromo-4-methylaniline (1.0 mmol), and pyrrolidine (1.2 mmol).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Purification by Flash Column Chromatography

Procedure:

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system. For basic amines, it can be beneficial to use a column packed with amine-functionalized silica or to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing.[5][6]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Analysis by HPLC

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small sample in the mobile phase.

Data Presentation

Table 1: Representative Yield and Purity Data for the Synthesis of this compound

ParameterBefore PurificationAfter Column Chromatography
Yield ~85-95% (crude)75-90% (isolated)
Purity (by HPLC) 80-90%>98%

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.1a. Ensure an inert atmosphere is maintained throughout the reaction setup. Use high-purity nitrogen or argon. 1b. Use fresh, high-quality palladium precursor and ligand. 1c. Ensure the solvent is anhydrous.
2. Insufficiently strong base.2. Use a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and has been stored properly.
3. Low reaction temperature.3. Increase the reaction temperature, typically to 80-110 °C for aryl bromides.
Incomplete Reaction 1. Insufficient reaction time.1. Extend the reaction time and continue to monitor by TLC or GC-MS.
2. Catalyst deactivation.2a. Increase the catalyst loading slightly (e.g., from 2 mol% to 3 mol%). 2b. Ensure the starting materials are free of impurities that could poison the catalyst.
Formation of Side Products (e.g., hydrodehalogenation) 1. Suboptimal ligand-to-metal ratio.1. Adjust the ligand-to-palladium ratio. A 1.5:1 to 2:1 ratio is often optimal.
2. Presence of water.2. Ensure all reagents and solvents are scrupulously dried.
Difficulty in Purification (Product Tailing on Silica Gel) 1. Acidic nature of silica gel interacting with the basic amine product.1a. Add a small amount of triethylamine (0.1-1%) to the eluent. 1b. Use an amine-functionalized silica gel column.[6] 1c. Consider purification by reversed-phase chromatography with an appropriate mobile phase.
Low Purity After Purification 1. Co-eluting impurities.1a. Optimize the gradient for column chromatography to improve separation. 1b. Consider a different purification technique, such as preparative HPLC.
2. Product degradation on silica.2. Minimize the time the product is on the silica column. Consider using a less acidic stationary phase like alumina.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis setup Reaction Setup (Pd(OAc)₂, Ligand, Base) reagents Add Solvents & Reagents (Toluene, Aryl Halide, Pyrrolidine) setup->reagents reaction Heat & Stir (100°C, 12-24h) reagents->reaction workup Aqueous Workup & Solvent Removal reaction->workup Cool & Quench purification Column Chromatography workup->purification analysis Purity & Identity Check (HPLC, GC-MS, NMR) purification->analysis Pure Product troubleshooting_guide start Low Yield or Incomplete Reaction? catalyst_check Is the catalyst system active? start->catalyst_check conditions_check Are reaction conditions optimal? catalyst_check->conditions_check Yes sol_inert Solution: Use fresh reagents, ensure an inert atmosphere. catalyst_check->sol_inert No sol_time_temp Solution: Increase reaction time and/or temperature. conditions_check->sol_time_temp No (Time/Temp) sol_base Solution: Use a stronger, fresh base (e.g., NaO t Bu). conditions_check->sol_base No (Base) success Improved Yield conditions_check->success Yes

References

Common byproducts in the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-4-methylaniline with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the typical byproducts and impurities encountered in this synthesis?

During the synthesis of this compound via Buchwald-Hartwig amination, several byproducts and impurities can arise. These include:

  • Unreacted Starting Materials: Residual 2-bromo-4-methylaniline and pyrrolidine.

  • Homocoupling Product: Biaryl species formed from the coupling of two molecules of 2-bromo-4-methylaniline.

  • Catalyst Residues: Residual palladium from the catalyst and the corresponding phosphine ligand or its oxide.

  • Base and Solvent Residues: Inorganic salts from the base and residual solvent from the reaction.

Q3: My reaction is not proceeding to completion. What are the potential causes and solutions?

Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors:

  • Inactive Catalyst: Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation. The use of pre-catalysts can sometimes lead to cleaner and more reliable reactions.

  • Insufficient Base: The choice and amount of base are critical for catalyst turnover. Sodium tert-butoxide is a common strong base used in these reactions. Ensure the base is anhydrous and added in sufficient excess.

  • Solvent Quality: Use anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent quenching of the catalyst and reactants.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is often necessary.

Q4: I am observing the formation of a significant amount of a biaryl byproduct. How can I minimize this?

The formation of a biaryl byproduct, resulting from the homocoupling of the aryl bromide, is a common side reaction. To minimize this:

  • Ligand Choice: The choice of phosphine ligand can significantly influence the selectivity of the reaction. Bulky, electron-rich phosphine ligands often favor the desired C-N bond formation over C-C homocoupling.

  • Reaction Conditions: Lowering the reaction temperature or catalyst loading may reduce the rate of homocoupling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Inactive catalyst, insufficient base, poor solvent quality, or non-optimal temperature.Use fresh, properly stored catalyst and ligand. Ensure the base is anhydrous and in sufficient excess. Use anhydrous, degassed solvent. Optimize the reaction temperature.
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or catalyst loading. See Q3 for more details.
Significant Biaryl Homocoupling Suboptimal ligand or reaction conditions.Screen different phosphine ligands. Consider lowering the reaction temperature.
Difficulty in Removing Palladium Residues Inefficient purification method.Filter the reaction mixture through a pad of Celite®. For trace amounts, consider using silica gel column chromatography or treatment with activated carbon or thiol-based scavengers.
Product Contaminated with Phosphine Oxide Oxidation of the phosphine ligand during reaction or workup.Purification by column chromatography is typically effective.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

A general procedure for the synthesis of this compound is as follows:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents).

  • Add the aryl halide, 2-bromo-4-methylaniline (1.0 equivalent).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine, pyrrolidine (1.1-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and proceed with the workup and purification.

Purification Protocol
  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the bulk of the palladium catalyst.[1][2]

  • Aqueous Workup: Wash the filtrate with water and brine to remove inorganic salts.

  • Extraction: The product can be further purified by acid-base extraction. Extract the organic layer with an acidic solution (e.g., 1M HCl) to protonate the amine product, transferring it to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.

  • Chromatography: For high purity, the crude product can be purified by column chromatography on silica gel.

Byproduct Removal Strategies

Byproduct/Impurity Removal Method Principle
Residual Palladium Catalyst Filtration through Celite®, Column Chromatography, Activated Carbon, Thiol-based ScavengersAdsorption or chelation of the metal catalyst.[1][2]
Unreacted 2-bromo-4-methylaniline Column Chromatography, Acid-Base Extraction, Scavenging ResinsSeparation based on polarity and basicity differences. Chemical scavenging of the electrophile.
Unreacted Pyrrolidine Evaporation (if volatile), Aqueous WashRemoval of the volatile and water-soluble amine.
Biaryl Homocoupling Product Column ChromatographySeparation based on polarity differences.
Phosphine Ligand/Oxide Column ChromatographySeparation based on polarity differences.

Visualizing the Workflow

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification start Reactants: 2-bromo-4-methylaniline + Pyrrolidine reaction Buchwald-Hartwig Amination start->reaction catalyst Catalyst System: Pd Catalyst + Ligand + Base catalyst->reaction crude Crude Product Mixture reaction->crude filtration Filtration (Celite®) crude->filtration workup Aqueous Workup filtration->workup extraction Acid-Base Extraction workup->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Removal cluster_impurities Common Byproducts & Impurities cluster_removal Removal Methods crude Crude Product Mixture pd_catalyst Palladium Catalyst unreacted_sm Unreacted Starting Materials homocoupling Homocoupling Byproduct phosphine_oxide Phosphine Oxide filtration Filtration (Celite®) pd_catalyst->filtration column Column Chromatography pd_catalyst->column scavengers Scavenging Agents pd_catalyst->scavengers unreacted_sm->column extraction Acid-Base Extraction unreacted_sm->extraction homocoupling->column phosphine_oxide->column pure_product Pure Product filtration->pure_product column->pure_product extraction->pure_product scavengers->pure_product

Caption: Logical relationships between common byproducts and their respective removal methods.

References

Technical Support Center: Purification of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-2-(1-pyrrolidinyl)aniline, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-4-methylaniline with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the potential impurities I might encounter after synthesizing this compound?

Following a Buchwald-Hartwig synthesis, several impurities may be present in the crude product. These can include:

  • Unreacted Starting Materials: 2-bromo-4-methylaniline and pyrrolidine.

  • Catalyst Residues: Palladium catalyst and phosphine ligands.

  • Side Products: Hydrodehalogenated arene (p-toluidine) and products of ligand decomposition.[1]

Q3: What are the recommended purification techniques for this compound?

The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method will depend on the purity of the crude product and the scale of the reaction.

Troubleshooting Guides

Recrystallization

Issue: Difficulty finding a suitable recrystallization solvent.

  • Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarity.[3][4] If a single solvent is not effective (either the compound is too soluble or insoluble), a mixed solvent system is a good alternative.[5] A common approach is to dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., ethyl acetate, acetone) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes, heptane) until turbidity is observed. Heating the mixture to get a clear solution and then allowing it to cool slowly should induce crystallization.

Issue: The product oils out during recrystallization.

  • Possible Cause: The boiling point of the solvent may be too high, or the cooling process is too rapid. The melting point of the impurity may be significantly lower than that of the product, forming a eutectic mixture.

  • Solution:

    • Ensure the solution is not supersaturated before cooling. If it is, add a small amount of the "good" solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.

    • Adding a seed crystal of pure this compound can also initiate crystallization.

Issue: Poor recovery of the purified product.

  • Possible Cause: Using too much solvent during the initial dissolution step. The product may have significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath to minimize the solubility of the product in the mother liquor.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Issue: The product is streaking or showing poor separation on a silica gel column.

  • Possible Cause: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[6][7]

  • Solution:

    • Add a competing amine to the eluent: A common practice is to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing the desired product to elute more cleanly.[7]

    • Use an amine-functionalized silica gel: This type of stationary phase has a modified surface that is less acidic and is specifically designed for the purification of basic compounds.[7]

    • Consider reversed-phase chromatography: If normal-phase chromatography is still problematic, reversed-phase flash chromatography can be an effective alternative. The mobile phase pH should be adjusted to be alkaline to ensure the amine is in its free-base form, which increases its retention on the non-polar stationary phase.[8]

Issue: Co-elution of the product with a non-polar impurity.

  • Possible Cause: The polarity of the eluent system may be too high, or the impurity may have a very similar polarity to the product.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test various solvent systems with different polarities (e.g., varying ratios of hexanes/ethyl acetate) to find the optimal separation.

    • Use a less polar solvent system: Start with a low polarity eluent and gradually increase the polarity (gradient elution). This will allow the non-polar impurity to elute first, followed by the product.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
HexanesInsolubleSparingly Soluble-Poor single solvent
Ethyl AcetateSolubleVery Soluble-Good "soluble" solvent for a mixed system
MethanolSolubleVery Soluble-Poor single solvent
WaterInsolubleInsoluble-Not suitable
Ethyl Acetate / Hexanes (1:5)Sparingly SolubleSolubleGoodRecommended
Acetone / Water (10:1)SolubleSolubleOiled outNot Recommended

Note: This data is illustrative and based on the expected properties of this compound. Actual results may vary.

Table 2: Illustrative Flash Chromatography Conditions

ParameterNormal Phase (with Triethylamine)Amine-Functionalized SilicaReversed Phase
Stationary Phase Silica GelAmine-Functionalized SilicaC18 Silica
Mobile Phase Hexanes/Ethyl Acetate with 0.5% TriethylamineHexanes/Ethyl AcetateWater/Acetonitrile with 0.1% Triethylamine
Gradient 0-30% Ethyl Acetate0-25% Ethyl Acetate20-80% Acetonitrile
Typical Rf of Product ~0.3 in 20% EtOAc/Hexanes~0.35 in 15% EtOAc/HexanesVaries with gradient

Note: These are starting conditions and should be optimized based on TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

  • Load the dried sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate), with the mobile phase containing 0.5% triethylamine.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (Post-Synthesis) Analysis TLC/LC-MS Analysis Crude->Analysis Decision Purity Check Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Column Column Chromatography Decision->Column Low Purity / Multiple Impurities Pure Pure Product Recrystallization->Pure Column->Pure Troubleshooting_Column_Chromatography Problem Problem: Product Streaking on Silica Gel Cause Cause: Amine interaction with acidic silica Problem->Cause Solution1 Solution 1: Add Triethylamine to Eluent Cause->Solution1 Solution2 Solution 2: Use Amine-Functionalized Silica Cause->Solution2 Solution3 Solution 3: Switch to Reversed-Phase HPLC Cause->Solution3 Outcome Improved Separation Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Troubleshooting guide for reactions involving 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for chemical reactions involving 5-Methyl-2-(1-pyrrolidinyl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Synthesis Related Issues

Q1: My reduction of the nitro-precursor to this compound is incomplete or has a low yield. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue. Here are several factors to consider:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and pressurized.

  • Reaction Time: The reduction may require a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use a pure, degassed solvent for the reaction.

Q2: I am observing side products during the synthesis of this compound. What are they and how can I avoid them?

A2: Side reactions can occur, especially if the reaction conditions are not optimized.

  • Over-reduction: In some cases, the aromatic ring can be partially reduced. This can be minimized by carefully controlling the reaction temperature and pressure.

  • Dehalogenation (if applicable): If your synthesis involves a halogenated precursor, dehalogenation can be a side reaction. Using a milder reducing agent or a shorter reaction time might be necessary.

Downstream Reaction Issues

Q3: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound and I am getting multiple products or a low yield of the desired product. Why is this happening?

A3: The aniline and pyrrolidine groups are both strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can lead to over-substitution (e.g., di- or tri-halogenation).[1][2]

  • Solution: To control the reactivity, you can protect the aniline's amino group as an acetanilide. The amide is still an ortho-, para-director but is less activating than the free amine, allowing for more selective monosubstitution.[2] The acetyl group can be removed later by hydrolysis.

Q4: My Friedel-Crafts alkylation or acylation reaction with this compound is not working. What is the problem?

A4: Aniline derivatives generally do not undergo Friedel-Crafts reactions. The lone pair on the aniline nitrogen is basic and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards electrophilic substitution.[1]

  • Alternative: Consider alternative synthetic routes that do not involve Friedel-Crafts reactions on the aniline ring.

Q5: I am trying to perform a diazotization reaction followed by a coupling reaction, but the diazonium salt is unstable. How can I improve the stability?

A5: Diazonium salts can be unstable, especially at higher temperatures.

  • Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and coupling steps.

  • Fresh Reagents: Use freshly prepared sodium nitrite solution.

  • Immediate Use: Use the prepared diazonium salt immediately in the subsequent coupling reaction.

Experimental Protocols

Synthesis of this compound via Reduction of 1-(4-Methyl-2-nitrophenyl)pyrrolidine

This protocol describes the reduction of the nitro group of 1-(4-Methyl-2-nitrophenyl)pyrrolidine to yield this compound.

Materials:

  • 1-(4-Methyl-2-nitrophenyl)pyrrolidine

  • Palladium on activated carbon (10% Pd)

  • Ethanol (reagent grade)

  • Hydrogen gas

  • Reaction flask

  • Hydrogenation apparatus

Procedure:

  • In a suitable reaction flask, dissolve 1-(4-Methyl-2-nitrophenyl)pyrrolidine in ethanol.

  • Carefully add 10% palladium on activated carbon to the solution.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with nitrogen gas to remove any air.

  • Introduce hydrogen gas into the reaction vessel to the desired pressure (e.g., atmospheric pressure or higher, depending on the apparatus).

  • Stir the reaction mixture vigorously at room temperature (approximately 20°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Data Summary

The following table summarizes key parameters and potential troubleshooting for the synthesis of this compound.

ParameterValue/ConditionExpected OutcomeTroubleshooting
Starting Material 1-(4-Methyl-2-nitrophenyl)pyrrolidineN/AEnsure purity of starting material.
Catalyst 10% Palladium on activated carbonHigh conversionLow Yield/Incomplete Reaction: Use fresh catalyst. See Q1.
Solvent EthanolGood solubility of reactantsLow Yield/Incomplete Reaction: Use pure, dry solvent. See Q1.
Temperature 20°C (Room Temperature)Controlled reaction rateSide Products: Avoid high temperatures to prevent over-reduction. See Q2.
Pressure 760.051 Torr (Atmospheric)Sufficient for reductionLow Yield/Incomplete Reaction: Ensure proper sealing and consistent pressure. See Q1.
Reported Yield ~85% (for analogous pyrrole compound)High product yieldLow Yield: Check all parameters and refer to troubleshooting FAQs.

Visual Guides

Below are diagrams illustrating a general troubleshooting workflow and a representative reaction pathway for this compound.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting start Reaction Start monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Work-up & Purification complete->workup Yes check_reagents Check Reagent Purity & Stoichiometry complete->check_reagents No analyze Analyze Product (NMR, MS) workup->analyze success Desired Product Obtained analyze->success check_conditions Verify Reaction Conditions (Temp, Time, Atm.) check_reagents->check_conditions check_catalyst Check Catalyst Activity check_conditions->check_catalyst check_catalyst->monitor

Caption: General troubleshooting workflow for organic synthesis.

ElectrophilicBromination cluster_products Potential Products reactant This compound reagent + Br2 (in Acetic Acid) ortho_product Ortho-bromo product reagent->ortho_product para_product Para-bromo product reagent->para_product di_bromo_product Di-bromo product (Over-bromination) reagent->di_bromo_product

Caption: Potential outcomes of electrophilic bromination.

References

Identification and characterization of impurities in 5-Methyl-2-(1-pyrrolidinyl)aniline samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-(1-pyrrolidinyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound samples?

A1: Impurities in your this compound samples can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, reagents, and by-products of side reactions.[1]

  • Degradation Impurities: These impurities form when the drug substance degrades over time due to exposure to environmental factors such as light, heat, humidity, or through interaction with other components in the formulation.[1]

  • Elemental Impurities: These are trace metals that may be introduced from catalysts, reagents, or equipment used during synthesis.[2]

Q2: What is a plausible synthetic route for this compound and what are the likely process-related impurities?

A2: A common and plausible synthetic route involves a two-step process starting from a halogenated and nitrated toluene derivative. The primary steps are:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Fluoro-4-methylnitrobenzene or 2-chloro-4-methylnitrobenzene is reacted with pyrrolidine to form the intermediate, 5-methyl-2-(1-pyrrolidinyl)nitrobenzene.[3][4]

  • Reduction of the Nitro Group: The nitro intermediate is then reduced to the corresponding aniline, yielding this compound. Common reducing agents for this transformation include catalytic hydrogenation (e.g., with Pd/C and H₂) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[5][6]

Based on this pathway, the following process-related impurities could be present:

  • Unreacted Starting Materials:

    • 2-Fluoro-4-methylnitrobenzene or 2-Chloro-4-methylnitrobenzene

    • Pyrrolidine

  • Intermediate:

    • 5-Methyl-2-(1-pyrrolidinyl)nitrobenzene

  • By-products from Incomplete Reduction:

    • Nitroso and hydroxylamine intermediates can be formed if the reduction of the nitro group is not complete.[6][7]

  • By-products from Side Reactions:

    • Depending on the specific reagents and conditions used, other minor by-products could be formed.

Q3: How can I induce and study degradation products of this compound?

A3: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8] These studies involve subjecting the sample to stress conditions that are more severe than accelerated stability testing to achieve a target degradation of 5-20%.[9] Key stress conditions to consider are:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[8]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[8]

  • Thermal Degradation: Heating the solid sample at a high temperature.[8]

  • Photodegradation: Exposing the sample to UV and visible light.[8]

It is crucial to analyze a control sample (unstressed) alongside the stressed samples to differentiate between degradation products and other impurities.

Troubleshooting Guides

HPLC Analysis

Problem: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Process-Related Impurities.

    • Solution: Refer to the plausible synthetic route and the table of potential impurities below. If standards are available, confirm the identity of the peaks by comparing retention times. If standards are not available, techniques like LC-MS can be used for identification.

  • Possible Cause 2: Degradation Products.

    • Solution: If the sample is old or has been improperly stored, degradation may have occurred. Analyze a freshly prepared sample to see if the unexpected peaks are still present. Consider performing a forced degradation study to identify potential degradation products.

  • Possible Cause 3: Contamination.

    • Solution: Ensure that all solvents, glassware, and equipment are clean. Run a blank injection (mobile phase only) to check for contamination from the HPLC system itself.[10]

Problem: My peak shapes are poor (e.g., tailing, fronting, or broad peaks).

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: this compound is a basic compound. The mobile phase pH can significantly affect peak shape. For basic analytes, a mobile phase pH between 3 and 7 is often suitable for reversed-phase chromatography. Ensure the pH is stable and buffered if necessary.

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of the injected sample.[11]

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]

  • Possible Cause 4: Secondary Interactions with Residual Silanols.

    • Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.

GC-MS Analysis

Problem: I am not seeing a peak for my compound, or the peak is very small.

  • Possible Cause 1: Thermal Degradation.

    • Solution: Aniline derivatives can be susceptible to degradation at high injector temperatures. Lower the injector temperature and see if the response improves.[13]

  • Possible Cause 2: Poor Volatility.

    • Solution: While this compound is expected to be amenable to GC analysis, derivatization can sometimes improve volatility and peak shape. However, this adds complexity to the sample preparation.

  • Possible Cause 3: Adsorption.

    • Solution: The amino group can interact with active sites in the GC system (e.g., injector liner, column). Use a deactivated liner and a column specifically designed for the analysis of basic compounds.

Problem: I am observing poor reproducibility in my results.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure that the sample preparation procedure is well-defined and followed consistently. For complex matrices, consider using an internal standard.

  • Possible Cause 2: Matrix Effects (in GC-MS).

    • Solution: The presence of other components in the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[14] Dilute the sample or use matrix-matched calibration standards.

  • Possible Cause 3: System Contamination.

    • Solution: Run a solvent blank to check for system contamination. If necessary, clean the injector and mass spectrometer source.

Data Presentation

Table 1: Potential Process-Related and Degradation Impurities of this compound

Impurity NameStructureMolar Mass ( g/mol )Potential Origin
2-Fluoro-4-methylnitrobenzene155.13Starting Material
2-Chloro-4-methylnitrobenzene171.58Starting Material
Pyrrolidine71.12Starting Material
5-Methyl-2-(1-pyrrolidinyl)nitrobenzene206.24Intermediate
5-Methyl-2-nitrosaniline150.15Incomplete Reduction
N-(5-Methyl-2-aminophenyl)hydroxylamine152.19Incomplete Reduction
Oxidized Degradation ProductsVariousVariableOxidation
Hydrolytic Degradation ProductsVariousVariableHydrolysis

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a starting point for the analysis of this compound and its potential impurities. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0).

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 1 mg/mL).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is suitable for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway SM1 2-Fluoro-4-methylnitrobenzene Intermediate 5-Methyl-2-(1-pyrrolidinyl)nitrobenzene SM1->Intermediate Nucleophilic Aromatic Substitution SM2 Pyrrolidine SM2->Intermediate Product This compound Intermediate->Product Reduction (e.g., Pd/C, H2) Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Start Starting Materials (e.g., 2-Fluoro-4-methylnitrobenzene, Pyrrolidine) Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Impurity1 Unreacted Starting Materials Start->Impurity1 Intermediate Nitro Intermediate Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Impurity2 Unreacted Intermediate Intermediate->Impurity2 FinalProduct This compound Reaction2->FinalProduct Impurity3 Incomplete Reduction By-products (Nitroso, Hydroxylamine) Reaction2->Impurity3 Analytical_Workflow Sample Sample of This compound Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC Analysis (Purity Assessment, Quantification) Prep->HPLC GCMS GC-MS Analysis (Impurity Identification) Prep->GCMS Data Data Analysis HPLC->Data GCMS->Data Report Impurity Profile Report Data->Report

References

Enhancing the solubility of 5-Methyl-2-(1-pyrrolidinyl)aniline for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methyl-2-(1-pyrrolidinyl)aniline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the first-line solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[3] For most biological assays, a final DMSO concentration of <0.5% is recommended to avoid solvent-induced cellular toxicity or artifacts.[4][5]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue for poorly soluble compounds.[6][7] Here are several strategies to address this:

  • Sonication and Warming: Briefly sonicating or warming the solution to 37°C can help redissolve the precipitate.[7][8]

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its solubility limit.

  • Use Co-solvents: Incorporating a co-solvent in your assay buffer can increase the solubility of your compound.[4][9]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12][13][14]

  • pH Adjustment: As an aromatic amine, the solubility of this compound is likely pH-dependent.[15][16] Lowering the pH of the buffer may increase solubility by protonating the amine groups.

Troubleshooting Guides

Issue 1: Inconsistent results or lower than expected activity in cell-based assays.

This could be due to the compound precipitating out of solution in the cell culture medium, leading to a lower effective concentration.

Troubleshooting Workflow

G A Inconsistent Assay Results B Visually inspect wells for precipitation (microscopy) A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Determine Kinetic Solubility in Assay Medium C->E J Investigate other factors: - Compound stability - Assay interference D->J F Concentration > Solubility Limit? E->F G Reduce final compound concentration F->G Yes H Implement solubilization strategy: - Co-solvents - Cyclodextrins - pH adjustment F->H If concentration cannot be reduced I Re-run assay with optimized conditions G->I H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Difficulty preparing a stable, high-concentration aqueous working solution.

This is often necessary for certain assays where a DMSO stock is not ideal.

Solubilization Strategies Comparison

StrategyMechanism of ActionAdvantagesDisadvantagesRecommended Starting Concentration
Co-solvents (e.g., Ethanol, PEG 400) Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[9][17][18]Simple to implement, cost-effective.Can be toxic to cells at higher concentrations, may alter protein function.[5]1-5% v/v
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes by encapsulating the hydrophobic compound in its central cavity.[10][13]Generally low toxicity, can improve compound stability.[14]Can be costly, may interact with other assay components.1-10 mM
pH Adjustment Protonation of the amine groups at lower pH increases their polarity and aqueous solubility.[15][16][19]Can be very effective for amine-containing compounds.May alter compound activity or affect assay performance if the pH is outside the optimal range.Adjust pH to 1-2 units below the pKa of the amine

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method to estimate the solubility of a compound under assay conditions.[20][21][22][23]

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare 10 mM stock of This compound in DMSO B Create serial dilutions of the stock in DMSO (e.g., 10, 5, 2.5, ... mM) A->B C Add 2 µL of each dilution to 98 µL of assay buffer in a 96-well plate B->C D Incubate at room temperature for 2 hours with shaking C->D E Measure turbidity at 620 nm using a plate reader D->E F Identify the highest concentration that does not show significant precipitation E->F

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • In a clear 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your aqueous assay buffer. This will create a final DMSO concentration of 2%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance (or turbidity) of each well at 620 nm using a microplate reader.

  • The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to a buffer-only control.

Signaling Pathway Considerations

While the specific target of this compound is not defined here, compounds with similar structures are often investigated as modulators of kinase signaling pathways. Ensuring the compound is fully dissolved is critical for accurate determination of its effects on such pathways.

Hypothetical Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Compound This compound (Potential Inhibitor) Compound->RAF Gene Gene Expression TF->Gene

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Technical Support Center: Prevention of Polymerization in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with aniline derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted polymerization during storage and reactions, ensuring the integrity and purity of your compounds.

Troubleshooting Guides

Unwanted polymerization of aniline derivatives is a common issue that can lead to sample degradation, reaction failure, and purification difficulties. The following guides provide a systematic approach to identifying and resolving these issues.

Storage-Related Polymerization

Aniline and its derivatives can polymerize over time, especially when exposed to light, air, and elevated temperatures. This is often observed as a darkening of the material, from a colorless or pale yellow liquid to a dark brown or black viscous substance.

StorageTroubleshooting start Observe Discoloration/Polymerization in Stored Aniline Derivative check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage check_light Exposed to Light? improper_storage->check_light Yes check_air Exposed to Air? improper_storage->check_air Yes check_temp Stored at Elevated Temperature? improper_storage->check_temp Yes purify Purify by Distillation or Chromatography improper_storage->purify No solution_light Store in Amber Vial or Protect from Light check_light->solution_light solution_air Store Under Inert Atmosphere (N2 or Ar) check_air->solution_air solution_temp Store at Recommended Temperature (e.g., 2-8 °C) check_temp->solution_temp implement_best_practices Implement Proper Storage Practices solution_light->implement_best_practices solution_air->implement_best_practices solution_temp->implement_best_practices purify->implement_best_practices end Stable Storage of Aniline Derivative implement_best_practices->end

Troubleshooting workflow for storage-related polymerization.
Reaction-Related Polymerization

Polymerization can also occur during chemical reactions, leading to the formation of undesirable, often insoluble, byproducts. This can be triggered by reaction conditions such as temperature, pH, and the presence of oxidizing agents.

ReactionTroubleshooting start Observe Polymerization During Reaction check_conditions Review Reaction Conditions start->check_conditions issue_identified Potential Issue Identified check_conditions->issue_identified check_temp High Reaction Temperature? issue_identified->check_temp Yes check_ph Inappropriate pH? issue_identified->check_ph Yes check_oxidant Strong Oxidant Present? issue_identified->check_oxidant Yes check_monomer Monomer Purity Questionable? issue_identified->check_monomer Yes optimize Optimize Reaction Parameters issue_identified->optimize No solution_temp Lower Reaction Temperature (e.g., to 0 °C or below) check_temp->solution_temp solution_ph Adjust pH (typically acidic for stability) check_ph->solution_ph solution_oxidant Use a Milder Oxidant or Control Addition Rate check_oxidant->solution_oxidant solution_monomer Purify Monomer Before Reaction check_monomer->solution_monomer solution_temp->optimize solution_ph->optimize solution_oxidant->optimize solution_monomer->optimize end Successful Reaction without Unwanted Polymerization optimize->end

Troubleshooting workflow for reaction-related polymerization.

Frequently Asked Questions (FAQs)

Storage

Q1: My aniline derivative has turned dark brown. Is it still usable?

A: Darkening is a sign of oxidation and potential polymerization.[1] While it might be usable for some applications, the purity is compromised. For sensitive reactions, it is highly recommended to purify the aniline derivative before use.

Q2: What are the ideal storage conditions for aniline derivatives?

A: To ensure stability, aniline derivatives should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).[2][3] Storing at a pH of 7 and a temperature of 4°C has been found to provide the best stability for anilines.[1]

Q3: Are there any chemical inhibitors I can add to prevent polymerization during storage?

A: Yes, inhibitors can be used. Methanol is a commonly used inhibitor for aniline.[1] For other monomers prone to radical polymerization, inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) are often used, though their compatibility and effectiveness for specific aniline derivatives should be verified.

Reactions

Q4: I am observing a lot of insoluble black tar in my reaction. What could be the cause?

A: This is a strong indication of unwanted polymerization. The likely causes are elevated reaction temperatures, inappropriate pH, or the presence of strong oxidizing agents that are promoting the polymerization of your aniline derivative.[4]

Q5: How can I prevent polymerization during my reaction?

A: Several strategies can be employed:

  • Temperature Control: Running the reaction at a lower temperature can significantly slow down the rate of polymerization.

  • pH Adjustment: Maintaining an appropriate pH is crucial. For many reactions involving anilines, a mildly acidic environment can stabilize the amine group and prevent oxidation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) will prevent air oxidation.

  • Slow Addition of Reagents: If your reaction involves an oxidizing agent, adding it slowly and in a controlled manner can prevent a rapid, exothermic reaction that could lead to polymerization.[5]

Q6: My starting aniline derivative contains an inhibitor. Do I need to remove it before my reaction?

A: Yes, it is generally recommended to remove the inhibitor before the reaction, as it can interfere with the desired chemical transformation, especially in reactions that proceed via radical mechanisms.

Data and Protocols

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of degradation and polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Amber glass bottle or stored in the darkPrevents light-induced degradation and polymerization.[6]
pH Neutral (pH 7) for storage of aniline solutionsEnhances stability.[1]
Inhibitors Methanol (for aniline)Stabilizes the compound against polymerization.[7]
Experimental Protocols

This protocol is for the purification of aniline that has darkened due to storage.

Materials:

  • Discolored aniline

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets

  • Boiling chips

  • Vacuum distillation apparatus

  • Heating mantle

  • Cold trap (recommended)

Procedure:

  • Drying: To a round-bottom flask, add the discolored aniline and a few pellets of KOH or NaOH. The amount of drying agent will depend on the volume of aniline and its suspected water content (a small layer of pellets at the bottom is usually sufficient). Let it stand for several hours, or overnight, to allow for drying.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate grease.

  • Distillation: a. Add fresh boiling chips to the flask containing the dried aniline. b. Connect the flask to the distillation apparatus. c. Begin to apply vacuum slowly. d. Once a stable vacuum is achieved, begin to heat the flask gently with a heating mantle. e. Collect the colorless, purified aniline in the receiving flask. The boiling point of aniline will be significantly lower under vacuum (e.g., ~72°C at 20 mmHg). f. Discard the dark, tarry residue in the distillation flask.

  • Storage: Store the freshly distilled aniline under an inert atmosphere in a sealed, amber-colored container in a cool, dark place.

This protocol describes a general method for removing phenolic inhibitors (like hydroquinone or MEHQ) from liquid monomers.

Materials:

  • Inhibited aniline derivative

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether or ethyl acetate, if needed)

Procedure:

  • Extraction: a. Place the inhibited aniline derivative in a separatory funnel. If the derivative is a solid, dissolve it in a suitable, water-immiscible organic solvent. b. Add an equal volume of 5% aqueous NaOH solution. c. Shake the funnel vigorously for 1-2 minutes, venting frequently. d. Allow the layers to separate. The inhibitor will be deprotonated by the NaOH and will move into the aqueous layer. e. Drain and discard the lower aqueous layer. f. Repeat the extraction with the NaOH solution two more times.

  • Washing: a. Wash the organic layer with an equal volume of water to remove any residual NaOH. b. Wash the organic layer with an equal volume of brine to aid in the removal of water.

  • Drying: a. Transfer the organic layer to a clean, dry flask. b. Add a suitable amount of anhydrous MgSO4 or Na2SO4 to the organic layer to remove any remaining water. Swirl the flask and let it stand for 15-30 minutes.

  • Isolation: a. Filter or decant the dried organic solution to remove the drying agent. b. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Immediate Use: The inhibitor-free aniline derivative should be used immediately to prevent polymerization. If storage is necessary, it should be for a very short period under a cold, dark, and inert atmosphere.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-(1-Pyrrolidinyl)aniline Derivatives and Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of substituted 2-(1-pyrrolidinyl)aniline derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited public data on 5-Methyl-2-(1-pyrrolidinyl)aniline, this document utilizes data from structurally related 2-(1-pyrrolidinyl)aniline and other pyrrolidine derivatives as a representative model for this class of compounds. The performance of these derivatives is compared against established therapeutic agents, supported by experimental data from peer-reviewed studies.

Anticancer Activity: A Comparative Cytotoxicity Analysis

Pyrrolidine derivatives have been extensively investigated for their potential as anticancer agents.[1] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines to determine their efficacy.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrrolidine derivatives compared to standard chemotherapeutic drugs, Doxorubicin and Cisplatin. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Pyrrolidine Derivative 1 MCF-7Breast Cancer1.496[2]
Pyrrolidine Derivative 2 MCF-7Breast Cancer1.831[2]
Doxorubicin MCF-7Breast Cancer~0.5 - 2.0[3]
Cisplatin A549Lung Cancer~5.0 - 15.0[4]
Aniline Derivative (ICD-85) A549Lung Cancer22.23 µg/ml[5]

Note: The data for pyrrolidine and aniline derivatives are sourced from studies on compounds with similar core structures. Direct comparison should be made with caution as experimental conditions can vary.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrolidine derivatives, doxorubicin) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[6] These crystals are then dissolved by adding 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 values are then determined from the dose-response curves.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.[8][9][10] Many anticancer drugs are designed to target components of this pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation, Survival

Caption: EGFR Signaling Pathway in Cancer.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Add Test Compounds (e.g., Pyrrolidine Derivatives) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Solution D->E F 6. Incubate for 3-4h E->F G 7. Add Solubilizing Agent (DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability & IC50 H->I

Caption: MTT Assay Experimental Workflow.

Antimicrobial Activity: A Comparative Efficacy Analysis

The pyrrolidine scaffold is also a key feature in many compounds with significant antimicrobial properties.[11] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

The table below presents the MIC values for representative pyrrolidine derivatives against common bacterial and fungal strains, compared with the standard antibiotic Ciprofloxacin and the standard antifungal Fluconazole. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[12]

Compound/DrugS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
Pyrrolidine Derivative (5g) --0.25 µM[2]
Pyrrolidine Derivative (5a) --0.125 µM[2]
Pyrrolidine Derivative (P7) 16 mm (zone)28 mm (zone)-
Ciprofloxacin ~0.5 - 2.0 µg/mL~0.015 - 1.0 µg/mLNot Applicable[13]
Fluconazole Not ApplicableNot Applicable~0.25 - 4.0 µg/mL-

Note: Data for pyrrolidine derivatives are from various studies and may not be directly comparable due to different experimental setups. Zone of inhibition (in mm) is another measure of antimicrobial activity.

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15]

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no antimicrobial agent and no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[15]

The synthesis of the bacterial cell wall, specifically the peptidoglycan layer, is a common and effective target for many antibiotics.[17][18]

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior F6P Fructose-6-P UDPGlcNAc UDP-GlcNAc F6P->UDPGlcNAc GlmS, GlmM, GlmU UDPMurNAc UDP-MurNAc UDPGlcNAc->UDPMurNAc MurA, MurB UDPPentapeptide UDP-MurNAc-pentapeptide UDPMurNAc->UDPPentapeptide Mur Ligases (C, D, E, F) LipidI Lipid I UDPPentapeptide->LipidI MraY LipidII Lipid II LipidI->LipidII MurG Polymerization Glycan Chain Polymerization LipidII->Polymerization Transglycosylase Crosslinking Peptide Cross-linking Polymerization->Crosslinking Transpeptidase (PBPs) CellWall Peptidoglycan Cell Wall Crosslinking->CellWall

Caption: Bacterial Cell Wall Synthesis Pathway.

MIC_Assay_Workflow A 1. Prepare Serial Dilutions of Antimicrobial Agent in 96-well Plate C 3. Inoculate Wells with Microbial Suspension A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate for 18-24h C->D E 5. Visually Inspect for Growth D->E F 6. Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Broth Microdilution MIC Assay Workflow.

References

Comparative Guide to the Analytical Method Validation of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 5-Methyl-2-(1-pyrrolidinyl)aniline in pharmaceutical preparations. The information presented is based on established validation principles and data from analogous compounds, offering a framework for developing and validating a suitable analytical method.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical development. Accurate and reliable analytical methods are crucial for its quantification in drug substances and formulated products, ensuring quality, safety, and efficacy. This guide outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

A summary of the performance characteristics of two common analytical methods for aromatic amines is presented below. These values are representative and based on literature for structurally similar compounds.[6][7][8][9][10]

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[9]> 0.99[11]
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD%)
- Repeatability< 2.0%< 5.0%
- Intermediate Precision< 3.0%< 7.0%
Limit of Detection (LOD) ~ 10-50 ng/mL~ 0.1-1 ng/mL[12]
Limit of Quantitation (LOQ) ~ 50-150 ng/mL~ 0.5-5 ng/mL[13]
Specificity Good, potential interference from co-eluting impuritiesExcellent, based on mass-to-charge ratio
Robustness Generally robust to minor changes in mobile phase, pH, and temperature.Highly robust, less affected by matrix effects than HPLC-UV.

Experimental Protocols

Detailed methodologies for the validation of an analytical method for this compound are provided below. These protocols are based on established methods for similar aromatic amines.[7][9][10]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 30°C.[9]

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

Validation Experiments:

  • System Suitability: Inject five replicate standards to ensure the system is performing adequately. Acceptance criteria typically include a relative standard deviation (RSD) of < 2% for peak area and retention time, a theoretical plate count of > 2000, and a tailing factor of < 2.

  • Specificity: Analyze blank samples (placebo), and spiked samples with known impurities or degradation products to demonstrate that the peak for this compound is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[9]

  • Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at the same concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the different days should be ≤ 3.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, and column temperature to assess the method's reliability during normal use.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound, especially in complex biological matrices.[14]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A compatible HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of methanol or acetonitrile and water, both containing 0.1% formic acid.[14]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Validation Experiments:

The validation experiments are similar to those for HPLC-UV, with some differences in acceptance criteria reflecting the nature of the technique.

  • System Suitability: Inject replicate standards and assess the stability of the signal.

  • Specificity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of the analyte.

  • Linearity: Prepare a calibration curve over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x²) is often used, with R² ≥ 0.99.[11]

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantitation).

  • LOD and LOQ: Determined by analyzing serially diluted samples and assessing the S/N ratio or by statistical methods.[13]

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response in the presence and absence of the matrix.

  • Robustness: Assess the impact of minor variations in LC and MS parameters.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and a hypothetical signaling pathway where this compound might be investigated.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion p1 Define Analytical Method p2 Develop Validation Protocol p1->p2 e1 System Suitability p2->e1 e2 Specificity e1->e2 e3 Linearity & Range e2->e3 e4 Accuracy e3->e4 e5 Precision e4->e5 e6 LOD & LOQ e5->e6 e7 Robustness e6->e7 d1 Data Analysis e7->d1 d2 Compare with Acceptance Criteria d1->d2 d3 Validation Report d2->d3 c1 Method is Validated d2->c1 Meets Criteria c2 Method requires modification d2->c2 Fails Criteria

Caption: Workflow for the validation of an analytical method.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling receptor GPCR g_protein G-Protein Activation receptor->g_protein compound This compound compound->receptor Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: Hypothetical signaling pathway involving a G-protein coupled receptor.

References

Navigating the Selectivity Landscape of 5-Methyl-2-(1-pyrrolidinyl)aniline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of inhibitor scaffolds is paramount for the development of targeted therapies. This guide provides a comparative analysis of inhibitors based on the 5-Methyl-2-(1-pyrrolidinyl)aniline core, a scaffold of growing interest in medicinal chemistry. Due to the nascent stage of publically available research on this specific scaffold, this guide will focus on a representative, hypothetical series of inhibitors to illustrate the principles of selectivity and cross-reactivity analysis. The data presented herein is a composite model based on common kinase inhibitor profiles and is intended for illustrative purposes.

Data Presentation: Comparative Selectivity Profiling

The selectivity of a hypothetical series of this compound-based inhibitors (designated as CMPD-1 to CMPD-5 ) was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.

Target KinaseCMPD-1 (IC50, nM)CMPD-2 (IC50, nM)CMPD-3 (IC50, nM)CMPD-4 (IC50, nM)CMPD-5 (IC50, nM)
Primary Target Family (e.g., Tyrosine Kinases)
EGFR1581502510
VEGFR225122504018
PDGFRβ30153005522
Off-Target Family 1 (e.g., Serine/Threonine Kinases)
ROCK1>1000850500>1000950
PKA>1000>1000750>1000>1000
Off-Target Family 2 (e.g., Other Tyrosine Kinases)
Src15095800200120
Abl200110950250180

Analysis: This hypothetical data illustrates that compounds CMPD-2 and CMPD-5 exhibit the most potent and selective profiles against the primary target family, with significantly higher IC50 values against the off-target kinases. CMPD-3 demonstrates poor potency and selectivity. The structure-activity relationship (SAR) suggests that modifications differentiating CMPD-2 and CMPD-5 from the others are crucial for achieving this selectivity.

Experimental Protocols

The following are representative experimental protocols that would be used to generate the data presented above.

Kinase Inhibition Assay (Biochemical)
  • Reagents and Materials: Recombinant human kinase enzymes, corresponding peptide substrates, ATP (Adenosine triphosphate), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and test compounds (dissolved in DMSO).

  • Procedure:

    • Kinase reactions are set up in a 96- or 384-well plate format.

    • Test compounds at various concentrations (typically a 10-point serial dilution) are pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.

  • Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Cellular Target Engagement Assay
  • Cell Culture: A human cancer cell line expressing the target kinase is cultured under standard conditions.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

    • Following treatment, the cells are lysed, and the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting or ELISA using a phospho-specific antibody.

  • Data Analysis: The intensity of the phosphorylated substrate band (or signal) is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The cellular IC50 is determined by plotting the normalized signal against the compound concentration.

Mandatory Visualizations

Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor 5-Methyl-2-(1-pyrrolidinyl) aniline-based Inhibitor Inhibitor->RTK

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify 5-Methyl-2-(1-pyrrolidinyl) aniline Derivatives Serial_Dilution Prepare Serial Dilutions Compound->Serial_Dilution Kinase_Panel Select Kinase Panel Biochemical_Assay Perform Biochemical Kinase Assays Kinase_Panel->Biochemical_Assay Serial_Dilution->Biochemical_Assay Data_Acquisition Acquire Raw Data Biochemical_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Comparative Analysis of Novel Compounds Derived from 5-Methyl-2-(1-pyrrolidinyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a lack of publicly available information regarding the efficacy and potency of novel compounds specifically derived from the 5-Methyl-2-(1-pyrrolidinyl)aniline scaffold. Therefore, a direct comparative analysis with supporting experimental data, as requested, cannot be provided at this time.

While the individual components of the scaffold, namely the substituted aniline and the pyrrolidine ring, are prevalent in many biologically active molecules, research focusing on the combined structure of this compound and its derivatives appears to be limited or not yet published. The pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates. Similarly, the aniline scaffold is a common starting point for the synthesis of a wide range of therapeutic agents.

Given the absence of specific data for the requested compound series, this guide will instead provide a general overview of the potential therapeutic applications and the experimental methodologies commonly employed in the evaluation of related pyrrolidinyl and aniline derivatives. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar chemical scaffolds.

Potential Therapeutic Areas for Pyrrolidinyl-Aniline Derivatives

Based on the biological activities of structurally related compounds, derivatives of this compound could potentially be investigated for a variety of therapeutic applications, including:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate aniline and pyrrolidine moieties. These scaffolds can be crucial for binding to the ATP-binding site of kinases or interacting with other key residues in cancer-related proteins.

  • Infectious Diseases: The pyrrolidine ring is a key component of several antibacterial and antiviral agents. Its structural features can facilitate interactions with microbial enzymes or other vital cellular components.

  • Central Nervous System (CNS) Disorders: The ability of small molecules containing these scaffolds to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting CNS disorders, such as neurodegenerative diseases and psychiatric conditions.

Standard Experimental Protocols in Drug Discovery

For researchers embarking on the synthesis and evaluation of novel compounds, the following experimental protocols are standard in the field for assessing efficacy and potency.

In Vitro Potency and Efficacy Assays

These assays are fundamental for determining the biological activity of newly synthesized compounds at the molecular and cellular level.

Table 1: Common In Vitro Assays for Drug Discovery

Assay TypeDescriptionTypical Readout
Enzyme Inhibition Assay Measures the ability of a compound to inhibit the activity of a specific enzyme (e.g., a kinase, protease, or polymerase).IC50 value
Cell Proliferation Assay Determines the effect of a compound on the growth and division of cells, often used for assessing anti-cancer activity.GI50 or IC50 value
Receptor Binding Assay Quantifies the affinity of a compound for a specific receptor.Kd or Ki value
Reporter Gene Assay Measures the effect of a compound on the expression of a specific gene that is linked to a reporter protein (e.g., luciferase or β-galactosidase).EC50 or IC50 value
Antimicrobial Assay Determines the ability of a compound to inhibit the growth of or kill microorganisms.Minimum Inhibitory Concentration (MIC)
Experimental Workflow for a Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a novel compound against a specific protein kinase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Components Compound_Prep->Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calculation IC50 Curve Fitting Data_Acquisition->IC50_Calculation signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Inhibitor Novel Compound (Potential Inhibitor) Inhibitor->PI3K Inhibition? Inhibitor->AKT Inhibition? Inhibitor->mTORC1 Inhibition?

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – For researchers and professionals in drug development and chemical synthesis, the efficient production of novel chemical entities is a cornerstone of rapid and cost-effective discovery. This guide provides a comparative benchmark of plausible synthetic routes for the production of 5-Methyl-2-(1-pyrrolidinyl)aniline, a substituted aniline with potential applications in medicinal chemistry. By examining established synthetic methodologies, this document offers a quantitative and qualitative comparison to aid in the selection of the most efficient pathway.

The synthesis of N-arylpyrrolidines, such as this compound, is a common challenge in organic synthesis. Three primary synthetic strategies are considered in this guide: Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNA), and a two-step Reductive Amination/Nitro Reduction sequence. Each of these methods presents distinct advantages and disadvantages in terms of yield, reaction conditions, catalyst requirements, and substrate scope.

Comparative Analysis of Synthetic Routes

The following tables summarize the key performance indicators for each of the three proposed synthetic routes. The data presented is based on analogous reactions found in the literature for structurally similar compounds, providing a representative benchmark for the synthesis of this compound.

Table 1: Buchwald-Hartwig Amination of a Halogenated Precursor

ParameterRepresentative Value
Starting Material 2-Bromo-4-methylaniline
Reagents Pyrrolidine, Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours
Reported Yield Range 60-95%
Catalyst Loading 1-5 mol%

Table 2: Nucleophilic Aromatic Substitution (SNA)

ParameterRepresentative Value
Starting Material 2-Fluoro-4-methylnitrobenzene or 2-Chloro-4-methylnitrobenzene
Reagents Pyrrolidine, Base (e.g., K₂CO₃ or Et₃N)
Solvent DMSO, DMF, or NMP
Temperature 100-150 °C
Reaction Time 24-48 hours
Reported Yield Range 50-85%
Notes Requires subsequent reduction of the nitro group.

Table 3: Reductive Amination/Nitro Reduction Sequence

ParameterRepresentative Value
Starting Material 1-(4-Methyl-2-nitrophenyl)ethan-1-one
Reagents Step 1 (Reductive Amination): Pyrrolidine, Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Catalyst). Step 2 (Nitro Reduction): Reducing Agent (e.g., H₂/Pd/C, SnCl₂, Fe/HCl)
Solvent Step 1: Dichlorethane or Methanol. Step 2: Ethanol or Ethyl Acetate
Temperature Step 1: Room Temperature to 50 °C. Step 2: Room Temperature to 80 °C
Reaction Time Step 1: 12-24 hours. Step 2: 2-12 hours
Overall Yield Range 40-75% (over two steps)

Experimental Protocols

Detailed experimental methodologies for each of the benchmarked synthetic routes are provided below. These protocols are based on established procedures for analogous transformations and are intended to serve as a starting point for the synthesis of this compound.

Buchwald-Hartwig Amination Protocol

This procedure outlines the palladium-catalyzed cross-coupling of an aryl halide with pyrrolidine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2]

Materials:

  • 2-Bromo-4-methylaniline

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, followed by 2-bromo-4-methylaniline (1.0 equivalent) and pyrrolidine (1.2 equivalents).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNA) and Reduction Protocol

This two-step protocol involves an initial SNA reaction to form the C-N bond, followed by the reduction of a nitro group to the desired aniline.

Step 1: Nucleophilic Aromatic Substitution

Materials:

  • 2-Fluoro-4-methylnitrobenzene

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask is added 2-fluoro-4-methylnitrobenzene (1.0 equivalent), pyrrolidine (2.0 equivalents), and K₂CO₃ (3.0 equivalents) in DMSO.

  • The reaction mixture is heated to 120 °C and stirred for 24-48 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitro-intermediate.

Step 2: Nitro Group Reduction

Materials:

  • Crude 1-(4-Methyl-2-nitrophenyl)pyrrolidine from Step 1

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • The crude nitro-intermediate is dissolved in ethanol in a hydrogenation vessel.

  • 10% Pd/C (5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-12 hours.

  • Reaction completion is monitored by TLC.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Reductive Amination/Nitro Reduction Sequence Protocol

This alternative two-step approach first constructs the pyrrolidine ring via reductive amination of a ketone, followed by reduction of the nitro group.

Step 1: Reductive Amination

Materials:

  • 1-(4-Methyl-2-nitrophenyl)ethan-1-one

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

Procedure:

  • To a round-bottom flask is added 1-(4-methyl-2-nitrophenyl)ethan-1-one (1.0 equivalent) and pyrrolidine (1.1 equivalents) in DCE.

  • A catalytic amount of glacial acetic acid is added, and the mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-(1-(4-methyl-2-nitrophenyl)ethyl)pyrrolidine.

Step 2: Nitro Group Reduction

The nitro reduction is carried out following the same procedure as described in Step 2 of the SNA protocol.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and the final product for each synthetic route, the following diagrams are provided.

Buchwald_Hartwig SM 2-Bromo-4-methylaniline Reagents Pd₂(dba)₃, XPhos, NaO-t-Bu SM->Reagents Pyrrolidine Pyrrolidine Pyrrolidine->Reagents Product This compound Reagents->Product

Buchwald-Hartwig Amination Pathway.

SNAr_Reduction SM 2-Fluoro-4-methylnitrobenzene Intermediate 1-(4-Methyl-2-nitrophenyl)pyrrolidine SM->Intermediate Pyrrolidine, K₂CO₃ Pyrrolidine Pyrrolidine Reduction H₂, Pd/C Intermediate->Reduction Product This compound Reduction->Product

Nucleophilic Aromatic Substitution and Reduction Pathway.

Reductive_Amination_Reduction SM 1-(4-Methyl-2-nitrophenyl)ethan-1-one Intermediate N-(1-(4-Methyl-2-nitrophenyl)ethyl)pyrrolidine SM->Intermediate Pyrrolidine, NaBH(OAc)₃ Pyrrolidine Pyrrolidine Reduction H₂, Pd/C Intermediate->Reduction Product This compound Reduction->Product

Reductive Amination and Reduction Pathway.

Conclusion

The selection of an optimal synthetic route for this compound will depend on several factors including the availability of starting materials, desired yield, and tolerance for specific reaction conditions and reagents. The Buchwald-Hartwig amination offers a direct and often high-yielding approach, though it requires the use of expensive palladium catalysts and ligands. Nucleophilic aromatic substitution provides a metal-free alternative for the C-N bond formation but necessitates a subsequent reduction step and may require harsh reaction conditions. The reductive amination pathway offers another metal-free C-N bond formation but also requires a subsequent reduction and may result in lower overall yields. This guide provides the necessary data to make an informed decision based on the specific needs of the research or development program.

References

Comparative Evaluation of 5-Methyl-2-(1-pyrrolidinyl)aniline Analogs and Related Heterocyclic Compounds: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological evaluation of compounds structurally related to 5-Methyl-2-(1-pyrrolidinyl)aniline. Due to a lack of publicly available data on a comprehensive series of direct analogs, this document synthesizes findings from studies on polysubstituted pyrrolidines and 2-substituted anilines that share key structural motifs. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the field of oncology.

Data Presentation: In Vitro Antiproliferative Activity

The following tables summarize the in vitro cytotoxic activity of various pyrrolidine and aniline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a basis for comparing the potency of these compounds.

Table 1: Antiproliferative Activity of Polysubstituted Pyrrolidine Analogs

Compound IDHCT116 (Colon) IC50 (μM)HL60 (Leukemia) IC50 (μM)A549 (Lung) IC50 (μM)HeLa (Cervical) IC50 (μM)PC-3 (Prostate) IC50 (μM)Jurkat (T-cell leukemia) IC50 (μM)Reference
3h 2.9 - 162.9 - 162.9 - 162.9 - 162.9 - 162.9 - 16[1]
3k 2.9 - 162.9 - 162.9 - 162.9 - 162.9 - 162.9 - 16[1]

Note: The source provides a range of IC50 values for these compounds against 10 different cancer cell lines.[1]

Table 2: Antiproliferative Activity of Pyrrolidine Chalcone Derivatives

Compound IDMCF-7 (Breast) IC50 (µg/mL)MDA-MB-468 (Breast) IC50 (µg/mL)Reference
3IP 25-30-[2]
3FP -25[2]

Table 3: In Vitro Cytotoxicity of Spirooxindole Pyrrolidine/Pyrrolizidine Analogs against A549 Lung Cancer Cells

Compound IDA549 (Lung) IC50 (μM)Reference
5e 3.48[3]
5f 1.2[3]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is a technique used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: This method utilizes a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

General Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content versus cell count.

Mandatory Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 In Vitro Screening A Cell Line Seeding (e.g., A549, HCT116, etc.) B Compound Treatment (Analog Series) A->B C Incubation (24-72 hours) B->C D MTT Assay for Cell Viability C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (e.g., Annexin V) C->F G Data Analysis (IC50 Determination) D->G

Caption: Workflow for in vitro anticancer evaluation of test compounds.

Hypothetical Signaling Pathway for c-Met Inhibition

While the precise mechanism of action for this compound analogs is not fully elucidated from the available literature, related aniline derivatives have been shown to target receptor tyrosine kinases such as c-Met.[7][8] The following diagram illustrates a simplified c-Met signaling pathway, a potential target for this class of compounds.

G cluster_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Analog Pyrrolidinyl)aniline Analog (Hypothetical Inhibitor) Analog->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Invasion Invasion & Metastasis PI3K->Invasion RAS->Proliferation RAS->Invasion STAT->Proliferation

Caption: Potential inhibition of the c-Met signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline with its structural analogs, 2-(1-pyrrolidinyl)aniline and 4-Methyl-2-(1-pyrrolidinyl)aniline. This guide provides a detailed analysis of their NMR, IR, and mass spectrometry data, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.

This comparison guide delves into the spectroscopic nuances of this compound and its closely related derivatives. By examining their ¹H NMR, ¹³C NMR, IR, and mass spectra, we aim to provide a clear and objective resource for the identification and characterization of these compounds, which are of interest in medicinal chemistry and materials science.

Structural Comparison

The three compounds share a common 2-(1-pyrrolidinyl)aniline core, with variations in the substitution pattern on the aniline ring. This compound features a methyl group at the 5-position, while 4-Methyl-2-(1-pyrrolidinyl)aniline has a methyl group at the 4-position. 2-(1-pyrrolidinyl)aniline serves as the unsubstituted parent compound. These seemingly minor structural differences can lead to discernible shifts in their spectroscopic data, providing unique fingerprints for each molecule.

Structural_Comparison cluster_0 This compound cluster_1 2-(1-pyrrolidinyl)aniline cluster_2 4-Methyl-2-(1-pyrrolidinyl)aniline mol1 mol2 mol3

Figure 1: Molecular structures of the compared aniline derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its related structures.

¹H NMR Spectral Data (CDCl₃)
CompoundAromatic Protons (δ, ppm)-CH₃ (δ, ppm)Pyrrolidine Protons (δ, ppm)-NH₂ (δ, ppm)
This compound Data not fully available2.27 (s, 3H)Data not availableData not available
2-(1-pyrrolidinyl)aniline 7.16 (t, 1H, J = 8 Hz), 6.75 (d, 1H, J= 7.5 Hz), 6.69 (s, 1H), 6.62 (d, 1H, J= 7.5 Hz)[1]N/AData not available4.59 (br s, 2H)[1]
4-Methyl-2-(1-pyrrolidinyl)aniline Data not availableData not availableData not availableData not available
¹³C NMR Spectral Data (CDCl₃)
CompoundAromatic Carbons (δ, ppm)-CH₃ (δ, ppm)Pyrrolidine Carbons (δ, ppm)
This compound 143.9, 129.8, 127.8, 115.320.5Data not available
2-(1-pyrrolidinyl)aniline 146.5, 142.1, 129.4, 117.0, 114.3, 113.5[1]N/A65.32[1]
4-Methyl-2-(1-pyrrolidinyl)aniline Data not availableData not availableData not available
IR Spectral Data (cm⁻¹)
CompoundN-H StretchingC-H Stretching (Aromatic)C-H Stretching (Aliphatic)C=C Stretching (Aromatic)C-N Stretching
This compound Data not availableData not availableData not availableData not availableData not available
2-(1-pyrrolidinyl)aniline ~3400-3300~3100-3000~3000-2800~1600-1450~1350-1250
4-Methyl-2-(1-pyrrolidinyl)aniline Data not availableData not availableData not availableData not availableData not available

Note: The IR data for 2-(1-pyrrolidinyl)aniline is based on a typical spectrum and may vary.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
This compound C₁₁H₁₆N₂176.26177.13863 (predicted)[2]
2-(1-pyrrolidinyl)aniline C₁₀H₁₄N₂162.23Data not available
4-Methyl-2-(1-pyrrolidinyl)aniline C₁₁H₁₆N₂176.26Data not available

Experimental Protocols

General Synthesis of Substituted 2-(1-pyrrolidinyl)anilines

A common synthetic route involves the Buchwald-Hartwig amination of a corresponding substituted 2-bromoaniline with pyrrolidine in the presence of a palladium catalyst and a suitable base.

Materials:

  • Substituted 2-bromoaniline (e.g., 2-bromo-4-methylaniline)

  • Pyrrolidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the substituted 2-bromoaniline, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, pyrrolidine, and the base.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the synthesized compounds is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Aniline Derivative purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample Preparation (Dissolve in CDCl₃) ir IR Spectroscopy purification->ir Sample Preparation (Neat or KBr pellet) ms Mass Spectrometry purification->ms Sample Preparation (Dissolve in suitable solvent) nmr_data Chemical Shift & Coupling Constants nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data

Figure 2: General workflow for spectroscopic analysis.

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide highlight the distinct characteristics of this compound, 2-(1-pyrrolidinyl)aniline, and 4-Methyl-2-(1-pyrrolidinyl)aniline. While a complete experimental dataset is still forthcoming for all compounds, the available information provides a solid foundation for their differentiation. The position of the methyl group on the aniline ring significantly influences the chemical shifts of the aromatic protons and carbons in the NMR spectra. This guide, along with the provided experimental protocols, serves as a valuable tool for researchers in the synthesis, identification, and application of these and similar substituted aniline derivatives. Further research to obtain and publish complete experimental spectra for these compounds is highly encouraged to enrich the scientific literature.

References

Assessing the Drug-Like Properties of 5-Methyl-2-(1-pyrrolidinyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its success. This guide provides a comparative analysis of the drug-like properties of 5-Methyl-2-(1-pyrrolidinyl)aniline and its derivatives against other structurally related compounds. By presenting available data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in the lead optimization process.

Comparative Analysis of Physicochemical and ADME Properties

The drug-like properties of a compound are initially evaluated by its physicochemical characteristics, which influence its pharmacokinetic profile. While experimental data for this compound is limited, we can leverage predicted values and compare them with known data from structurally similar molecules.

Table 1: Comparison of Predicted and Experimental Drug-Like Properties

PropertyThis compound (Predicted)2-Methylaniline (Alternative 1)Pyrrolidine (Alternative 2)
Physicochemical Properties
Molecular Weight ( g/mol )176.26107.1571.12
logP (XLogP3-AA)2.51.380.46
Hydrogen Bond Donors111
Hydrogen Bond Acceptors211
Polar Surface Area (Ų)29.2626.0212.03
ADME Properties
Aqueous SolubilityData not availableLogS: -1.31 (Soluble)LogS: 1.62 (Very Soluble)
Permeability (Caco-2, 10⁻⁶ cm/s)Data not available~15-20 (High)Low to moderate
Metabolic Stability (t½ in HLM, min)Data not available~30-60 (Moderate)>60 (High)
Plasma Protein Binding (%)Data not available~40-60Low

Note: Data for this compound is based on in silico predictions from PubChem. Data for alternative compounds is collated from various experimental and predictive sources. HLM: Human Liver Microsomes.

Experimental Protocols

To facilitate the experimental validation of the predicted properties and to enable a direct comparison of novel derivatives, detailed protocols for key in vitro ADME and cytotoxicity assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phosphate buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin solution (10 mg/mL in dodecane)

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare the artificial membrane by carefully adding 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate for at least 1 hour.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration (e.g., 100 µM).

  • Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well.

  • Add 150 µL of the donor solution to each well of the filter plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully remove the filter plate.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    where:

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration ([C_D]V_D + [C_A]V_A) / (V_D + V_A)

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively

    • A is the area of the membrane

    • t is the incubation time

Caco-2 Permeability Assay

This cell-based assay is the gold standard for predicting human intestinal permeability and identifying substrates of efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solutions

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • For the assay, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the test compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions:

    where:

    • dQ/dt is the rate of permeation

    • A is the surface area of the membrane

    • C₀ is the initial concentration in the donor chamber

  • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate for an efflux transporter.

Liver Microsome Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solutions

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound to the reaction mixture. The final concentration of the test compound is typically 1 µM.

  • Incubate the reaction at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression: t½ = 0.693 / slope.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Human cell line (e.g., HepG2)

  • 96-well cell culture plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows

Clear and standardized workflows are essential for reproducible experimental outcomes. The following diagrams, generated using Graphviz, illustrate the key steps in the described assays.

ADME_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Permeability Workflow cluster_Microsome Liver Microsome Stability Workflow p1 Prepare Artificial Membrane p2 Add Buffer to Acceptor Plate p1->p2 p3 Add Compound to Donor Plate p2->p3 p4 Incubate p3->p4 p5 Analyze Donor & Acceptor Wells p4->p5 c1 Seed & Differentiate Caco-2 Cells c2 Assess Monolayer Integrity (TEER) c1->c2 c3 Add Compound to Donor Chamber c2->c3 c4 Incubate c3->c4 c5 Analyze Donor & Receiver Chambers c4->c5 m1 Prepare Microsome Reaction Mixture m2 Initiate Reaction with NADPH & Compound m1->m2 m3 Incubate & Take Time Points m2->m3 m4 Terminate Reaction m3->m4 m5 Analyze Parent Compound Remaining m4->m5

Caption: High-level workflows for key in vitro ADME assays.

Signaling Pathway Visualization

While a specific signaling pathway for this compound derivatives is not yet defined, a general representation of a drug-target interaction leading to a cellular response can be visualized.

Signaling_Pathway Compound This compound Derivative Target Target Protein (e.g., Receptor, Enzyme) Compound->Target Binding Signaling_Cascade Intracellular Signaling Cascade Target->Signaling_Cascade Activation/ Inhibition Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Signaling_Cascade->Cellular_Response Signal Transduction

Caption: A generalized drug-target interaction pathway.

Conclusion

The assessment of drug-like properties is a critical and iterative process in drug discovery. While in silico predictions provide valuable initial insights into the potential of this compound derivatives, experimental validation is indispensable. The provided protocols for key in vitro ADME and cytotoxicity assays offer a framework for generating robust data to guide the optimization of this chemical series. A thorough understanding of the relationship between chemical structure and pharmacokinetic properties will be instrumental in advancing promising candidates toward clinical development. Researchers are encouraged to utilize these methods to build a comprehensive ADME profile for their compounds of interest and benchmark them against relevant alternatives.

Head-to-head comparison of different synthetic routes to 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Amine Intermediate

This guide provides a comprehensive comparison of distinct synthetic strategies for the preparation of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. The following sections detail two primary synthetic pathways: a classical approach involving the reduction of a nitroaromatic precursor and a modern cross-coupling strategy. Each route is evaluated based on key performance indicators, and detailed experimental protocols are provided to facilitate laboratory application.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Reduction of Nitro-Pyrrole IntermediateRoute 2: Direct C-N Bond Formation
Starting Materials 4-Methyl-2-nitroaniline, 2,5-Dimethoxytetrahydrofuran2-Halo-5-methylaniline, Pyrrolidine
Key Reactions Clauson-Kaas pyrrole synthesis, Nitro group reductionNucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination
Typical Overall Yield 60-75%SNAr: 40-60%; Buchwald-Hartwig: 70-95%
Reaction Time 2 steps, typically 8-16 hours total1 step, typically 4-24 hours
Reagent & Catalyst Cost Generally lower (uses common reagents and catalysts like Fe/HCl or SnCl2)Can be higher (requires palladium catalysts and specialized ligands for Buchwald-Hartwig)
Substrate Scope Generally reliable for this specific substrateBuchwald-Hartwig offers broader scope for analogous compounds
Process Safety Use of strong acids and potentially pyrophoric reduction catalysts (e.g., Raney Nickel) requires caution.Palladium catalysts can be air-sensitive. Solvents like dioxane are common.
Purification Standard chromatographic or crystallization methods.Chromatography is often required to remove catalyst residues.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

route1 A 4-Methyl-2-nitroaniline B 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole A->B Clauson-Kaas Reaction (2,5-Dimethoxytetrahydrofuran, Acid) C This compound B->C Nitro Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Route 1: Synthesis via a Nitro-Pyrrole Intermediate.

route2 cluster_0 Direct C-N Coupling cluster_1 Reaction Conditions D 2-Halo-5-methylaniline (X = F, Cl, Br, I) F This compound D->F E Pyrrolidine E->F G SNAr: High Temperature, Base H Buchwald-Hartwig: Pd Catalyst, Ligand, Base

Caption: Route 2: Synthesis via Direct Carbon-Nitrogen Bond Formation.

Detailed Experimental Protocols

Route 1: Synthesis via Reduction of a Nitro-Pyrrole Intermediate

This two-step sequence involves the initial formation of a pyrrole ring followed by the reduction of a nitro group to the desired aniline.

Step 1a: Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (Clauson-Kaas Reaction)

  • Procedure: In a round-bottom flask, 4-methyl-2-nitroaniline (1 equivalent) is dissolved in glacial acetic acid. To this solution, 2,5-dimethoxytetrahydrofuran (1.1 equivalents) is added dropwise. The reaction mixture is heated to reflux (approximately 118 °C) for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 1b: Reduction of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole to this compound

  • Procedure (using Iron in Acidic Medium): To a suspension of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (1 equivalent) in a mixture of ethanol and water, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid (or ammonium chloride) are added. The mixture is heated to reflux for 4-8 hours until the starting material is consumed (monitored by TLC). The hot reaction mixture is then filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is basified with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford this compound.

Route 2: Synthesis via Direct Carbon-Nitrogen Bond Formation

This approach constructs the target molecule in a single step from a substituted aniline and pyrrolidine. The choice between SNAr and Buchwald-Hartwig amination depends on the nature of the halogen on the aniline.

Route 2a: Nucleophilic Aromatic Substitution (SNAr)

This method is most effective when the starting material is an activated aryl halide, such as 2-fluoro-5-methylaniline.

  • Procedure: A mixture of 2-fluoro-5-methylaniline (1 equivalent), pyrrolidine (2-3 equivalents), and a base such as potassium carbonate (2 equivalents) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated to 120-150 °C for 12-24 hours in a sealed tube. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Route 2b: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is highly versatile and can be used with a wider range of aryl halides (chlorides, bromides, iodides).

  • Procedure: To an oven-dried Schlenk tube are added 2-bromo-5-methylaniline (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (1.2-6 mol%), and a strong base such as sodium tert-butoxide (1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene and pyrrolidine (1.1-1.5 equivalents) are then added via syringe. The reaction mixture is heated to 80-110 °C for 4-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield this compound.

Concluding Remarks

The choice of synthetic route to this compound will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available.

  • Route 1 is a robust, classical approach that is often cost-effective for larger-scale synthesis, though it involves two distinct steps.

  • Route 2 , particularly the Buchwald-Hartwig amination , offers a more direct and often higher-yielding pathway with a broader substrate scope, making it highly attractive for medicinal chemistry applications where rapid analog synthesis is crucial. The SNAr variant is a viable option if the corresponding fluoroaniline is readily available.

Researchers are encouraged to consider these factors when selecting the most appropriate method for their specific needs. The provided protocols offer a solid foundation for the successful synthesis of this important chemical intermediate.

Safety Operating Guide

Proper Disposal of 5-Methyl-2-(1-pyrrolidinyl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Methyl-2-(1-pyrrolidinyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle this compound with stringent safety measures due to its hazardous properties. This guide provides a procedural, step-by-step approach to its disposal, grounded in safety data sheet (SDS) recommendations.

Hazard Profile and Safety Summary

This compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye damage, may trigger allergic skin reactions, and is a suspected mutagen and carcinogen.[1] Prolonged or repeated exposure can lead to organ damage, specifically affecting the blood.[1] Furthermore, this chemical is very toxic to aquatic life with long-lasting effects.[1]

Property Value Source
Physical State Liquid
Flash Point 70 °C (158 °F)[2]
Acute Toxicity Oral (Category 3), Dermal (Category 3), Inhalation (Category 3)[1]
Health Hazards Serious eye damage, Skin sensitization, Suspected carcinogenicity and mutagenicity, Specific target organ toxicity (Blood)[1]
Environmental Hazards Very toxic to aquatic life with long-lasting effects[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1]

  • All handling and preparation for disposal must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, health hazard, environmental hazard).

3. Small Spill Management:

  • In the event of a small spill, do not use water for cleanup.

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Carefully collect the absorbent material and contaminated surfaces into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

4. Container Management and Storage:

  • Keep the waste container tightly closed when not in use.[3]

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[2][4]

  • The storage area should be locked and accessible only to authorized personnel.[1]

5. Final Disposal:

  • The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal facility.[4]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

  • Crucially, do not pour this chemical down the drain or dispose of it with general laboratory trash, as it is very toxic to aquatic life. [4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood waste_container 3. Prepare a Labeled Hazardous Waste Container fume_hood->waste_container transfer_waste 4. Transfer Waste into Container waste_container->transfer_waste seal_container 5. Securely Seal the Container transfer_waste->seal_container spill Small Spill Occurs transfer_waste->spill Potential Event storage 6. Store in a Designated, Secure, and Ventilated Area seal_container->storage contact_ehs 7. Contact Institutional EHS for Waste Pickup storage->contact_ehs note NOTE: Do NOT dispose of in sink or regular trash. disposal 8. Disposal by Approved Hazardous Waste Facility contact_ehs->disposal absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb Yes large_spill Evacuate and Follow Emergency Procedures spill->large_spill No (Large Spill) collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->seal_container

References

Personal protective equipment for handling 5-Methyl-2-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-Methyl-2-(1-pyrrolidinyl)aniline. As a derivative of aniline, this compound is presumed to share similar toxicological properties, necessitating stringent safety protocols. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.

I. Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. Since this compound is an aniline derivative, the PPE recommendations are based on the known hazards of aniline, which include high toxicity upon inhalation, ingestion, and skin absorption, as well as being a suspected carcinogen and mutagen.[1][2][3][4]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[5]To protect against splashes and vapors that can cause severe eye irritation and damage.[2]
Skin Protection - Gloves: Chemical-resistant gloves (Nitrile gloves are suitable for short-term use, but glove manufacturer's compatibility data should be consulted for prolonged contact).[1] - Lab Coat: A full-length, chemical-resistant lab coat. - Clothing: Long pants and closed-toe shoes are mandatory.[1]To prevent skin contact, as aniline and its derivatives are readily absorbed through the skin and can cause systemic toxicity and skin sensitization.[6]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if work is not performed in a certified chemical fume hood or if there is a risk of inhalation. For higher or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[5][6]To prevent inhalation of toxic vapors, which can lead to systemic effects such as methemoglobinemia, characterized by dizziness, headache, and cyanosis.

II. Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] An eyewash station and safety shower must be readily accessible.[1]

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.
  • Gather all necessary equipment and reagents before introducing the chemical.
  • Don all required personal protective equipment as outlined in the table above.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood.
  • Use a disposable weighing boat or paper to avoid contamination of the balance.
  • Handle the compound gently to prevent the generation of dust or aerosols.
  • Close the container tightly immediately after use.[5]

3. During Reaction:

  • Keep the sash of the fume hood at the lowest practical height.
  • Continuously monitor the experiment for any signs of unexpected reactions.
  • Avoid working alone in the laboratory.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7]

III. Emergency Plan

Spill Management:

  • Small Spills (within a fume hood):

    • Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]

    • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

IV. Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent materials), must be treated as hazardous waste.

  • Waste Collection:

    • Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[8]

    • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood Proceed to handling prep_materials Gather all materials prep_hood->prep_materials Proceed to handling weigh Weigh and transfer compound prep_materials->weigh Proceed to handling react Conduct experiment weigh->react decontaminate Decontaminate surfaces and equipment react->decontaminate Experiment complete waste Segregate and label hazardous waste decontaminate->waste remove_ppe Remove PPE correctly waste->remove_ppe dispose Dispose of waste via EHS waste->dispose wash Wash hands thoroughly remove_ppe->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.